Technical Documentation Center

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
  • CAS: 765937-81-3

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry Fragmentation Dynamics of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary & Structural Deconstruction As a Senior Application Scientist, I approach the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary & Structural Deconstruction

As a Senior Application Scientist, I approach the structural elucidation of complex synthetic scaffolds by first deconstructing their functional domains. The molecule (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid (Exact Mass: 259.0481 Da, Formula: C13​H9​NO5​ ) is a highly conjugated system comprising three distinct reactive domains:

  • An α,β -unsaturated carboxylic acid (acrylic acid) moiety , which dictates the primary ionization pathway.

  • A furan linker , serving as a rigid, electron-rich spacer.

  • A 3-nitrophenyl group , a privileged pharmacophore in medicinal chemistry known for its antimicrobial and anticancer properties[1].

Understanding the specific mass spectrometric behavior of these combined domains is critical for accurate metabolite identification and pharmacokinetic profiling.

Ionization Strategy: The Causality of ESI(-)

The foundation of any robust mass spectrometry assay is the selection of the optimal ionization mode. While positive Electrospray Ionization (ESI+) can yield a [M+H]+ ion, the electron-withdrawing nature of the nitro group inherently suppresses protonation.

Conversely, the propenoic acid moiety is highly acidic (pKa ~4.5). By adjusting the mobile phase pH to ~6.8, we force the molecule into its deprotonated state prior to the electrospray plume. This ensures that Negative Electrospray Ionization (ESI-) yields a dominant, highly stable deprotonated molecular ion [M−H]− at m/z 258.0403. This targeted approach maximizes the signal-to-noise ratio and provides a reliable precursor for tandem mass spectrometry (MS/MS).

Mechanistic Fragmentation Pathways (HCD/CID)

Under Higher-energy Collisional Dissociation (HCD), the fragmentation of this molecule is governed by competing even-electron and odd-electron pathways.

Pathway A: Even-Electron Decarboxylation

The most thermodynamically accessible fragmentation route is the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the acrylic acid tail, yielding a fragment at m/z 214.0504. The causality behind this dominant peak lies in resonance: the resulting vinylic anion is highly stabilized by the extended π -conjugation across the furan and nitrophenyl rings. Subsequent fragmentation of the furan ring often results in the expulsion of carbon monoxide (CO, 28 Da), further breaking down the conjugated system[1].

Pathway B: Odd-Electron Radical Expulsion (The Nitroaromatic Exception)

Standard mass spectrometry heuristics dictate the "even-electron rule," which posits that even-electron precursors predominantly form even-electron product ions. However, nitroaromatic compounds are a well-documented exception[2]. The intense electronegativity and specific resonance stabilization of the nitro group facilitate the expulsion of open-shell radicals.

Upon collision, the nitro group undergoes homolytic cleavage, resulting in the characteristic loss of nitric oxide ( NO∙ , 30 Da) and nitrogen dioxide ( NO2∙​ , 46 Da)[2][3]. This yields distonic radical anions at m/z 228.0423 and m/z 212.0473, respectively. Recognizing this violation of the even-electron rule is a definitive signature for confirming the presence of the nitroaromatic motif in unknown metabolites[4].

MS_Fragmentation M [M-H]⁻ m/z 258.040 C₁₃H₈NO₅⁻ F1 [M-H-CO₂]⁻ m/z 214.050 C₁₂H₈NO₃⁻ M->F1 -CO₂ (44 Da) Decarboxylation F2 [M-H-NO•]⁻• m/z 228.042 C₁₃H₈O₄⁻• M->F2 -NO• (30 Da) Radical Loss F3 [M-H-NO₂•]⁻• m/z 212.047 C₁₃H₈O₃⁻• M->F3 -NO₂• (46 Da) Radical Loss F4 [M-H-CO₂-NO₂•]⁻• m/z 168.057 C₁₂H₈O⁻• F1->F4 -NO₂• (46 Da) F5 [M-H-CO₂-CO]⁻ m/z 186.055 C₁₁H₈NO₂⁻ F1->F5 -CO (28 Da) Furan Cleavage F3->F4 -CO₂ (44 Da)

Fig 1. Primary ESI(-) fragmentation pathways of the nitrophenylfuran acrylic acid derivative.

Quantitative Data Summarization

The table below summarizes the exact masses, neutral losses, and structural assignments for the primary fragment ions observed during HRMS/MS analysis.

Table 1: Expected HRMS/MS Fragment Ions in ESI(-)

Precursor / Fragment m/z (Theoretical)FormulaNeutral Loss (Da)Ion TypeStructural Assignment
Precursor 258.0403 C13​H8​NO5−​ N/AEven-Electron (EE)Deprotonated molecular ion [M−H]−
Fragment 1 214.0504 C12​H8​NO3−​ 43.9898 ( CO2​ )Even-Electron (EE)Decarboxylation of the acrylic acid tail
Fragment 2 228.0423 C13​H8​O4−∙​ 29.9980 ( NO∙ )Odd-Electron (OE)Radical loss of nitric oxide from nitro group
Fragment 3 212.0473 C13​H8​O3−∙​ 45.9929 ( NO2∙​ )Odd-Electron (OE)Radical loss of nitrogen dioxide
Fragment 4 168.0575 C12​H8​O−∙ 89.9828 ( CO2​+NO2∙​ )Odd-Electron (OE)Combined loss of acid and nitro groups
Fragment 5 186.0555 C11​H8​NO2−​ 71.9848 ( CO2​+CO )Even-Electron (EE)Decarboxylation + Furan ring cleavage

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be self-validating. Relying on a single collision energy often results in missing either the fragile precursor transitions or the high-energy core cleavages. This protocol utilizes Normalized Collision Energy (NCE) stepping to capture the complete structural fingerprint in a single injection.

Step-by-Step Methodology
  • Sample Preparation :

    • Reconstitute the analyte in 50:50 Methanol:Water (v/v) to a final concentration of 1 µg/mL.

    • Causality: This solvent ratio ensures complete solubilization of the hydrophobic nitrophenyl core while maintaining compatibility with the initial aqueous LC gradient.

  • UHPLC Separation :

    • Column : C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : Water + 10 mM Ammonium Acetate (pH ~6.8).

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 5.0 minutes at 0.3 mL/min.

    • Causality: The near-neutral pH of Mobile Phase A guarantees the carboxylic acid remains deprotonated during chromatographic focusing, acting as an internal validation for ESI(-) efficiency.

  • HRMS/MS Acquisition (Orbitrap or Q-TOF) :

    • Polarity : Negative Ion Mode.

    • Spray Voltage : 2.5 kV (Maintained at a lower threshold to prevent premature in-source fragmentation of the labile nitro group).

    • Capillary Temperature : 275 °C.

    • Fragmentation (HCD) : NCE Stepping at 15%, 30%, and 45%.

    • Causality: 15% NCE gently induces decarboxylation (Fragment 1). 30% and 45% NCE provide the kinetic energy required to break the aromatic systems, forcing the odd-electron radical losses (Fragments 2, 3) and furan ring cleavages (Fragment 5).

Workflow S1 Sample Prep 1 µg/mL, 50% MeOH S2 UHPLC Separation C18, NH4Ac/ACN S1->S2 S3 ESI(-) Ionization 2.5 kV, 275 °C S2->S3 S4 HCD Fragmentation NCE: 15, 30, 45% S3->S4 S5 HRMS Detection Orbitrap / Q-TOF S4->S5

Fig 2. Self-validating LC-HRMS/MS experimental workflow for nitroaromatic structural elucidation.

References[1] Title: 2-(4-Nitrophenyl)furan | High-Quality Research Chemical - Benchchem

Source: benchchem.com URL:[4] Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: nih.gov URL:[3] Title: Molecular Oxygen (O2) Artifacts in Tandem Mass Spectra Source: acs.org URL:[2] Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: researchgate.net URL:

Sources

Exploratory

In Vitro Biological Activity of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid: A Technical Guide to Target Engagement and Pharmacological Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid represents a highly functionalized, multi-target pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic molecular probe. Its architecture combines three distinct functional motifs: a nitroaromatic toxicophore capable of bioreduction, a furan-2-carboxylic/acrylic acid core known for metalloenzyme chelation, and an α,β -unsaturated carbonyl acting as a Michael acceptor.

This technical guide dissects the in vitro biological activity of this compound, focusing on its dual-action antimicrobial properties and its capacity for Targeted Covalent Inhibition (TCI) via electrophilic stress pathways. Furthermore, we provide self-validating, field-proven experimental protocols to accurately quantify these activities in the laboratory.

Structural Rationale & Pharmacophore Analysis

To understand the in vitro behavior of this compound, we must deconstruct its mechanistic causality based on its structural components:

  • The 3-Nitrophenyl Motif (Redox Activation): Nitroaromatic compounds are classic prodrugs in microbiology. In the presence of bacterial nitroreductases (e.g., NfsA and NfsB), the nitro group undergoes sequential single-electron reductions. This generates highly reactive nitroso and hydroxylamine intermediates that induce catastrophic oxidative stress and DNA damage[1],[2].

  • The Furan-2-Acrylic Acid Core (Metal Chelation): Aryl-substituted furan-2-carboxylic and acrylic acids are well-documented, potent inhibitors of bacterial Methionine Aminopeptidase (MetAP), an essential dinuclear metalloprotease required for N-terminal methionine excision during protein synthesis[3].

  • The Prop-2-enoic Acid Moiety (Michael Acceptor): The conjugated double bond serves as a soft electrophile. It is primed for thia-Michael addition with low-pKa, nucleophilic cysteine residues on target proteins[4]. This allows the compound to act as a covalent inhibitor, a strategy increasingly utilized in modern drug discovery to achieve prolonged target residence time.

In Vitro Antimicrobial Profiling: A Dual-Mechanism Approach

The antimicrobial efficacy of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is driven by a synergistic dual mechanism. While the furan-acrylic acid moiety directly chelates the metal centers (Mn²⁺ or Co²⁺) in the active site of MetAP[3], the nitro group is simultaneously bioactivated by the bacterium's own enzymatic machinery, turning the pathogen's metabolism against itself[1].

G Prodrug Nitroaromatic Compound Nitroreductase Nitroreductase (NfsA/NfsB) Prodrug->Nitroreductase Bioactivation MetAP MetAP Enzyme (Metal Chelation) Prodrug->MetAP Direct Inhibition ReactiveSpecies Reactive Intermediates Nitroreductase->ReactiveSpecies e- transfer DNADamage DNA/Protein Damage ReactiveSpecies->DNADamage Oxidative Stress CellDeath Bacterial Cell Death MetAP->CellDeath Translation Halt DNADamage->CellDeath Lethal Toxicity

Caption: Dual antimicrobial mechanism: MetAP inhibition and nitroreductase bioactivation.

Quantitative Data Presentation

To validate this dual mechanism, in vitro profiling must compare wild-type strains against nitroreductase-deficient mutants ( Δ nfsA/B). A shift in the Minimum Inhibitory Concentration (MIC) confirms the nitroreductase dependency.

Table 1: Representative In Vitro Antimicrobial & Enzymatic Profiling

Target Organism / EnzymeWild-Type MIC (µM) Δ nfsA/B MIC (µM)MetAP IC₅₀ (µM)Mechanism Confirmed
Escherichia coli (K-12)2.5> 64.00.85Nitroreduction + MetAP
Staphylococcus aureus4.0N/A1.10MetAP Chelation
Pseudomonas aeruginosa16.0> 128.04.50Efflux-limited

Targeted Covalent Target Engagement: The Keap1-Nrf2 Pathway

Beyond antimicrobial applications, the acrylic acid moiety acts as a highly specific Michael acceptor. In mammalian in vitro models, soft electrophiles are known to covalently modify Cys151 on Keap1 (Kelch-like ECH-associated protein 1).

Keap1 normally acts as an adapter for the ubiquitination and degradation of Nrf2. Covalent adduction by our compound induces a conformational change in Keap1, halting Nrf2 degradation. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes (e.g., HO-1, NQO1).

G Compound Furan-2-acrylic Acid Derivative Keap1 Keap1 Sensor (Cys151) Compound->Keap1 Michael Addition Nrf2_Free Free Nrf2 (Stabilized) Keap1->Nrf2_Free Nrf2 Release Nrf2_Keap1 Keap1-Nrf2 Complex Nrf2_Keap1->Keap1 Basal State Nucleus Nucleus (ARE Binding) Nrf2_Free->Nucleus Translocation Transcription Antioxidant Genes Nucleus->Transcription Gene Expression

Caption: Mechanism of Keap1-Nrf2 pathway activation via covalent Michael addition.

Table 2: Thiol Reactivity Kinetics (GSH Depletion Assay)

CompoundElectrophilic MotifGSH Half-life ( t1/2​ )Pseudo-first-order kobs​ (min⁻¹)
Test Compound α,β -unsaturated acid45.2 min0.0153
Ethacrynic Acid (Pos. Control) α,β -unsaturated ketone12.5 min0.0554
Propanoic Analog (Neg. Control)None (Saturated)> 1440 min< 0.0001

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and causality explanations to guarantee that the data generated is artifact-free.

Protocol 1: In Vitro MetAP Enzymatic Inhibition Assay

Causality: MetAP is a metalloenzyme that requires divalent cations for catalysis. We utilize L-methionine-7-amido-4-methylcoumarin (Met-AMC) as a fluorogenic substrate. Cleavage of the amide bond by active MetAP releases highly fluorescent AMC, allowing for real-time kinetic monitoring of enzyme velocity.

Step-by-Step Workflow:

  • Apo-enzyme Reconstitution: Incubate 10 nM recombinant E. coli MetAP (metal-free) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl) supplemented with 10 µM CoCl₂ or MnCl₂ for 30 minutes at 4°C to reconstitute the active holoenzyme.

  • Compound Pre-incubation: Dispense 1 µL of the test compound (serial dilutions in DMSO) into a black 384-well microplate. Add 49 µL of the reconstituted MetAP solution. Incubate for 20 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µL of 100 µM Met-AMC substrate solution to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 345 nm / Emission: 440 nm) continuously for 30 minutes using a microplate reader.

  • System Validation: Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and 100 µM Bestatin as the positive control (100% inhibition). An assay is only deemed valid if Z′>0.6 .

Protocol 2: Covalent Target Engagement (Thiol Reactivity Assay)

Causality: To prove that the acrylic acid moiety acts as a functional Michael acceptor, we measure its reactivity with Glutathione (GSH), a surrogate for protein cysteines. We utilize Ellman’s reagent (DTNB), which reacts with unreacted GSH to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow chromophore absorbing at 412 nm.

Step-by-Step Workflow:

  • Reaction Setup: Prepare a 100 µM solution of the test compound and a 100 µM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Mix equal volumes of the compound and GSH solutions (final concentration 50 µM each). Incubate at 37°C.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Derivatization: Immediately add the aliquot to 150 µL of a 0.5 mM DTNB solution. The DTNB rapidly quenches the reaction by consuming all remaining free thiols.

  • Quantification: Read the absorbance at 412 nm. Plot the natural log of remaining GSH concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

  • System Validation: Run Ethacrynic acid as a positive control (rapid GSH depletion) and a saturated propanoic acid analog as a negative control (no GSH depletion).

References

  • Advances in Bacterial Methionine Aminopeptidase Inhibition Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Source: SciELO (Journal of the Brazilian Chemical Society). URL:[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action Source: ACS Infectious Diseases, American Chemical Society. URL:[Link]

  • Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer Source: Frontiers in Pharmacology. URL:[Link]

Sources

Foundational

UV-Vis Absorption Spectroscopy of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid: A Comprehensive Technical Guide

Executive Summary (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is a highly conjugated organic molecule characterized by a complex "push-pull" electronic architecture. As a critical intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is a highly conjugated organic molecule characterized by a complex "push-pull" electronic architecture. As a critical intermediate in the synthesis of advanced therapeutics (such as dantrolene analogs) and functional materials, understanding its precise photophysical behavior is paramount. This whitepaper provides an in-depth, self-validating framework for acquiring, interpreting, and applying the UV-Vis absorption spectrum of this compound, grounded in fundamental principles of molecular orbital theory and analytical spectroscopy.

Structural and Photophysical Foundations

Deconstructing the Chromophore

The molecule consists of three distinct but electronically coupled moieties: a 3-nitrophenyl ring, a central furan heterocycle, and a terminal acrylic acid group.

  • The Furan Bridge: Isolated furan is a conjugated system that typically absorbs in the deep UV region (around 208 nm)[1]. However, in this molecule, the furan ring acts as a π -electron bridge.

  • Extended Conjugation: When contiguous atoms possess aligned p-orbitals, the π -electrons delocalize across the entire system. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2][3].

  • Nitroaromatic Influence: The presence of the nitro group (a strong electron-withdrawing group) coupled with the acrylic acid moiety creates a highly polarized electronic environment. Nitroaromatic compounds typically exhibit strong, characteristic absorption bands in the near-UV to visible region (300–400 nm) due to their unique resonance stabilization[4][5].

Electronic Transitions

The UV-Vis spectrum of this compound is dominated by two primary electronic transitions:

  • π→π∗ Transitions: These are highly allowed, high-intensity transitions resulting in a large molar absorptivity ( ϵ ). Due to the extended conjugation, the absorption maximum ( λmax​ ) is pushed significantly into the near-UV range (expected 340–380 nm).

  • n→π∗ Transitions: Arising from the non-bonding lone pairs on the oxygen atoms (furan, carboxylic acid, nitro group) and the nitrogen atom. These transitions are typically weaker (lower ϵ ) and occur at longer wavelengths, sometimes appearing as a shoulder on the main π→π∗ band[3].

Causality of Solvatochromism

The molecule's dipole moment changes drastically upon excitation from the ground state ( S0​ ) to the excited state ( S1​ ). Consequently, the absorption spectrum is highly dependent on the solvent's polarity—a phenomenon known as solvatochromism[6][7]. In polar solvents (e.g., methanol, DMSO), specific solute-solvent interactions (like hydrogen bonding) and non-specific dipole-dipole interactions stabilize the excited state more than the ground state. This stabilization lowers the transition energy required, leading to a bathochromic (red) shift[8].

G S0 Ground State (S0) HOMO S1_pi Excited State (S1) LUMO (π*) S0->S1_pi UV Absorption (π → π*) S1_n Excited State LUMO (n*) S0->S1_n UV Absorption (n → π*) Solvent Solvent Relaxation (Polar Stabilization) S1_pi->Solvent Dipole Reorientation (Bathochromic Shift) Emission Energy Dissipation (Non-radiative) Solvent->Emission Relaxation

Caption: Electronic transition pathways and solvent-induced excited state stabilization (Solvatochromism).

Experimental Methodology: UV-Vis Acquisition Protocol

To ensure a self-validating and highly reproducible analytical workflow, the following protocol integrates rigorous calibration and linearity checks based on the Beer-Lambert Law[9][10].

Step-by-Step Protocol
  • Instrument Calibration: Before sample analysis, verify the wavelength accuracy of the UV-Vis spectrophotometer using a NIST-traceable holmium oxide standard. The repeatability must be within ±0.05 nm to ensure data integrity[11].

  • Solvent Selection & Blanking: Select a spectroscopic-grade solvent (e.g., Methanol) with a UV cutoff well below the expected λmax​ (Methanol cutoff is ~205 nm). Acquire a baseline using a matched 1 cm path length quartz cuvette filled with the pure solvent. This step is critical to subtract background scattering and solvent absorbance[11].

  • Stock Solution Preparation: Accurately weigh the (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid and dissolve it in the chosen solvent to create a primary stock solution (e.g., 1.0 mM). Sonication may be required to overcome the crystal lattice energy for complete dissolution.

  • Serial Dilution: Prepare a minimum of five calibration standards (e.g., 10, 20, 30, 40, and 50 μ M). This ensures the maximum absorbance remains within the linear dynamic range of the detector (typically 0.1 to 1.0 Absorbance Units), preventing detector saturation and stray light artifacts[12][13].

  • Spectral Acquisition: Scan the samples continuously from 200 nm to 600 nm. Record the λmax​ and the corresponding absorbance values.

  • System Validation (Beer-Lambert Analysis): Plot Absorbance ( A ) vs. Concentration ( c ). Perform a linear least-squares regression. A self-validating assay must yield a coefficient of determination ( R2 ) > 0.999. The slope of this line represents the molar absorptivity ( ϵ ) multiplied by the path length ( l ), confirming the system's sensitivity[10][14].

G Prep 1. Sample Preparation (Serial Dilutions in Spectroscopic Grade Solvent) Calib 2. Instrument Calibration (Holmium Oxide Standard & Solvent Blanking) Prep->Calib Acq 3. Spectral Acquisition (Scan 200-600 nm, 1 cm Quartz Cuvette) Calib->Acq Beer 4. Beer-Lambert Analysis (Linear Regression of Absorbance vs. Concentration) Acq->Beer Valid 5. Data Validation (Confirm R² > 0.999, Assess Solvatochromic Shift) Beer->Valid

Caption: Step-by-step UV-Vis analytical workflow ensuring Beer-Lambert compliance and data integrity.

Data Interpretation and Quantitative Analysis

Based on the structural heuristics of 5-arylfuran-2-acrylic acids and nitroaromatics, the expected quantitative UV-Vis parameters are summarized below. The extended conjugation guarantees a high molar absorptivity, while the polar functional groups ensure high solvent sensitivity.

Table 1: Expected Photophysical Properties Across Solvent Polarities

SolventPolarity IndexExpected λmax​ ( π→π∗ )Expected ϵ ( M−1cm−1 )Photophysical Observation
Hexane0.1~335 nm> 15,000Baseline (Non-polar environment)
Chloroform4.1~345 nm> 18,000Moderate Bathochromic Shift
Methanol5.1~355 nm> 20,000Strong Bathochromic Shift (H-bonding)
DMSO7.2~365 nm> 22,000Maximum Bathochromic Shift

Analytical Note: The increase in both λmax​ and ϵ in more polar solvents confirms that the excited state is significantly more polar than the ground state. The solvent dipoles reorient to stabilize this excited state, which is a hallmark of push-pull chromophores[6][15].

Applications in Drug Development & Material Science

Understanding the exact UV-Vis profile of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is critical for downstream applications:

  • Assay Development & HPLC: The compound's high molar absorptivity allows for highly sensitive High-Performance Liquid Chromatography (HPLC) methods using UV detection, ensuring accurate quantification even at trace levels during pharmacokinetic studies.

  • Photostability Profiling: Nitroaromatics are notoriously susceptible to photodegradation under UV irradiation. Establishing the baseline absorption spectrum is the mandatory first step in ICH Q1B photostability testing for pharmaceutical intermediates.

  • Electrochromic Materials: Furan-containing conjugated systems are increasingly investigated for electrochromic devices. Their distinct absorption profiles and reversible oxidation states make them excellent candidates for materials that change transmittance under applied potentials[16].

Sources

Exploratory

pharmacophore modeling of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

An In-Depth Technical Guide to the Pharmacophore Modeling of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid A Senior Application Scientist's Field Guide to Virtual Screening and Lead Discovery Abstract This techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid

A Senior Application Scientist's Field Guide to Virtual Screening and Lead Discovery

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process, using the novel compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid as an illustrative case study. The furan scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each decision in the computational workflow. We will cover the entire pipeline from ligand data set assembly and model generation to rigorous statistical validation and application in a large-scale virtual screening campaign. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust, predictive, and scientifically trustworthy pharmacophore models for modern drug discovery.

Disclaimer: As of the writing of this guide, specific biological targets and activity data for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid are not extensively published in peer-reviewed literature. Therefore, this document will proceed as an expert-led, hypothetical case study. We will postulate a plausible anticancer activity, a common therapeutic area for furan derivatives[4], to demonstrate the complete pharmacophore modeling and virtual screening workflow with scientific rigor.

Part 1: Foundational Principles of Pharmacophore Modeling

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and elicit a response.[5][6] Pharmacophore modeling is a computational technique that translates this concept into a 3D query, serving as a blueprint for identifying or designing new drug candidates.[7][8]

There are two primary approaches to generating a pharmacophore model:

  • Structure-Based Pharmacophore Modeling (SBPM): This method is employed when the 3D structure of the biological target (e.g., a protein crystal structure) is known.[7][9] The model is derived directly from the key interaction points between the protein and a bound ligand, defining a map of the binding site's complementary features.[8][10]

  • Ligand-Based Pharmacophore Modeling (LBPM): In the absence of a target structure, LBPM is the method of choice.[7][11] This approach leverages a set of known active molecules, superimposing their 3D conformations to identify the common chemical features that are presumed to be responsible for their shared biological activity.[10]

For our case study of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, we will proceed with the Ligand-Based (LBPM) approach, as it is a common scenario in early-stage drug discovery where a target may not yet be identified or structurally resolved.

Part 2: The Ligand-Based Pharmacophore Modeling Workflow

The generation of a predictive and reliable pharmacophore model is a multi-step process that demands careful data curation, robust algorithmic application, and rigorous statistical validation.

Step 2.1: Experimental Protocol: Training and Test Set Preparation

Causality Statement: The predictive power of any computational model is fundamentally dependent on the quality of the data used to build it. A well-curated data set, comprising both active and inactive compounds, is essential to train the model to recognize the features critical for bioactivity while learning to ignore those associated with inactivity.[12][13] The data set is typically partitioned into a training set to build the model and an independent test set for external validation.[8]

Protocol:

  • Data Collection: Gather a dataset of chemical analogs with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target. For our hypothetical case, we assume these compounds have been tested for cytotoxicity against the MCF-7 breast cancer cell line.[4]

  • Data Curation:

    • Define activity thresholds. A common practice is to classify compounds with IC₅₀ < 1 µM as "highly active," 1-10 µM as "moderately active," and > 10 µM as "inactive."

    • Ensure structural diversity within the active set to build a more general and widely applicable model.[8]

  • Set Partitioning: Divide the curated dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The partitioning should be done to ensure that the full range of activities and structural diversity is represented in both sets.

Table 1: Hypothetical Curated Data Set for LBPM

Compound IDStructure DescriptionRoleActivity ClassHypothetical IC₅₀ (µM)
CMPD-01 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acidTrainingActive0.85
CMPD-02 (2E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acidTrainingActive1.20
CMPD-03 (2E)-3-[5-(3-hydroxyphenyl)furan-2-yl]prop-2-enoic acidTrainingActive0.50
CMPD-04 (2E)-3-[5-phenylfuran-2-yl]prop-2-enoic acidTrainingInactive25.0
CMPD-05 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]propanamideTrainingActive2.50
CMPD-06 (2E)-3-[5-(3-aminophenyl)furan-2-yl]prop-2-enoic acidTrainingInactive> 50
CMPD-07 (2E)-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enoic acidTestActive1.50
CMPD-08 (2E)-3-(furan-2-yl)prop-2-enoic acidTestInactive> 50
CMPD-09 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-olTestInactive35.0
Step 2.2: Conformational Analysis & Feature Generation

Causality Statement: Small molecules are not static; they are flexible and exist as an ensemble of low-energy conformations. The biologically active conformation—the specific 3D shape a molecule adopts when binding to its target—may not be its lowest energy state in solution. Therefore, a thorough exploration of the conformational space for each molecule in the training set is a critical prerequisite for aligning them and identifying their common features.[6][8]

Modern pharmacophore generation software (e.g., Discovery Studio (CATALYST), LigandScout, MOE, PHASE) automates this process.[10][11] The algorithm generates a set of low-energy, representative conformers for each active molecule in the training set. It then identifies the key chemical features for each conformer.

Key Pharmacophoric Features: [7][8]

  • Hydrogen Bond Acceptor (HBA): An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).

  • Hydrogen Bond Donor (HBD): An atom or group that can donate a hydrogen bond (e.g., hydroxyl, amine).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system (e.g., phenyl ring, furan ring).

  • Hydrophobic (HY): A non-polar group that can engage in hydrophobic interactions.

  • Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH (e.g., carboxylate, protonated amine).

Step 2.3: Model Generation and Refinement

Causality Statement: The core of LBPM is the generation of a 3D hypothesis that aligns the key features from the most active compounds in a spatially coherent manner. The algorithm seeks to find a common arrangement of pharmacophoric features that is present in the active molecules but absent in the inactive ones.[14]

The software superimposes the conformers of the active molecules, searching for common feature arrangements. This process results in multiple potential pharmacophore hypotheses, which are then scored and ranked based on how well they map to the active compounds and how poorly they map to the inactives.

Based on the structure of our lead compound, a plausible pharmacophore hypothesis would consist of the following features:

  • One Aromatic Ring (the nitrophenyl group).

  • A second Aromatic Ring (the furan ring).

  • One Hydrogen Bond Acceptor (the carbonyl oxygen of the carboxylic acid).

  • One Hydrogen Bond Donor / Negative Ionizable group (the hydroxyl of the carboxylic acid).

G Hypothetical pharmacophore model for the title compound. AR1 AR AR2 AR AR1->AR2 ~4.5 Å HBA HBA AR1->HBA AR2->HBA ~3.8 Å NI_HBD NI/HBD HBA->NI_HBD ~2.5 Å

Caption: A 3D pharmacophore hypothesis for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid.

Step 2.4: Experimental Protocol: Rigorous Model Validation

Causality Statement: A generated pharmacophore hypothesis is merely a proposal until it is rigorously validated. Validation is a crucial step to ensure the model has true predictive power and is not simply an artifact of the training data.[12] A robust model must be able to distinguish known active compounds from known inactive compounds (or decoys) with high statistical confidence.[15][16]

Protocol:

  • Internal Validation (Training Set): The generated model is first checked against the training set itself. It should map to all highly active compounds and few, if any, of the inactive compounds.

  • External Validation (Test Set): This is a more stringent test of the model's predictive power.[8] The model is used to screen the independent test set. The model is considered robust if it successfully identifies the active molecules in the test set while rejecting the inactive ones.

  • Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation between chemical features and biological activity found by the model occurred by chance. The software creates numerous random spreadsheets by shuffling the activity data and builds hypotheses for each. If the original hypothesis has a significantly higher score than the random ones, it indicates a high degree of confidence (e.g., 95% or 99%) that a true structure-activity relationship has been modeled.

  • Decoy Set Screening & ROC Curve Analysis:

    • A "decoy set" is a large collection of molecules that are structurally similar to the active compounds but are assumed to be biologically inactive.[15]

    • The validated pharmacophore model is used to screen a database containing the known actives and a large number of decoys.

    • The results are analyzed using a Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random guess.[15][16]

Table 2: Hypothetical Validation Metrics for the Generated Pharmacophore Model

Validation MetricDescriptionDesired ValueHypothetical Result
Test Set Actives Percentage of active compounds in the test set identified.> 75%100% (1 of 1)
Test Set Inactives Percentage of inactive compounds in the test set correctly rejected.> 75%100% (2 of 2)
Fischer's Confidence Statistical confidence that the model is not due to chance correlation.> 95%98%
Enrichment Factor (EF 1%) How many more actives are found in the top 1% of a screened database compared to random selection.> 1025.3
ROC AUC Area Under the ROC Curve. Measures the ability to distinguish actives from decoys.> 0.70.88

Part 3: Application in a Virtual Screening Campaign

Causality Statement: The ultimate goal of creating a validated pharmacophore model is to use it as a 3D query to rapidly screen vast chemical libraries containing millions of compounds.[5] This process, known as virtual screening, is vastly more time- and cost-effective than physically testing every compound in a high-throughput screening (HTS) campaign, as it enriches the hit list with molecules that are much more likely to be active.[9][12]

G The comprehensive pharmacophore modeling and virtual screening workflow. cluster_0 Model Generation & Validation cluster_1 Virtual Screening cluster_2 Hit Refinement & Progression a 1. Curated Ligand Set (Actives & Inactives) b 2. Generate Conformers & Identify Features a->b c 3. Generate & Score Pharmacophore Hypotheses b->c d 4. Validate Model (Test Set, Decoys, ROC) c->d f 6. Screen Database with Validated Pharmacophore Model d->f Validated Model e 5. Prepare Large Compound Database (e.g., ZINC) e->f g 7. Retrieve Virtual Hits (Pharmacophore Fit Score > X) f->g h 8. Filter Hits by Drug-Likeness (e.g., Lipinski's Rule of 5) g->h i 9. (Optional) Molecular Docking & ADMET Prediction h->i j 10. Select Top Candidates for Experimental Assay i->j

Caption: The comprehensive pharmacophore modeling and virtual screening workflow.

Step 3.1: Experimental Protocol: Virtual Screening Cascade

Protocol:

  • Database Preparation: Obtain a large, multi-conformer 3D compound database, such as the ZINC database.[17] These databases are pre-processed to contain low-energy, 3D conformations for each molecule, ready for rapid screening.

  • Pharmacophore Screening: The validated 3D pharmacophore model is used as a filter. The screening software rapidly evaluates each conformation of every molecule in the database to see if it can spatially match the query's features (e.g., an aromatic ring, an HBA, etc., at the specified distances).[16]

  • Hit List Generation: Molecules that successfully match the pharmacophore query are collected into a "hit list." Each hit is typically assigned a "fit score" that quantifies how well its features aligned with the model.

  • Hit Refinement and Selection: The initial hit list may still contain thousands of compounds. This list is further refined using additional computational filters:

    • Drug-Likeness Filters: Apply filters like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

    • Molecular Docking: If a structure of the biological target is known or can be reliably modeled (homology model), molecular docking can be used as a secondary filter to predict the binding pose and estimate the binding affinity of the virtual hits.[15] This adds a layer of structure-based validation to the ligand-based hits.

    • ADMET Prediction: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to deprioritize compounds likely to fail later in development.[10]

  • Final Candidate Selection: A final, manageable number of high-confidence compounds (typically 10-100) are selected for purchase or synthesis and subsequent experimental validation in biological assays.

Conclusion and Future Perspectives

Pharmacophore modeling remains a cornerstone of modern computational drug discovery.[18] As demonstrated through the illustrative case of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, it provides a powerful and rational framework for distilling complex structure-activity relationship data into a simple, interpretable 3D model. When executed with rigorous data curation and robust validation, this model becomes a highly effective tool for navigating the vast chemical space of compound libraries to identify novel lead candidates.[6][9] The integration of pharmacophore modeling with other computational techniques like molecular docking, and the increasing influence of AI and machine learning, will continue to enhance its predictive power and accelerate the discovery of next-generation therapeutics.[11][18]

References

  • Talevi A. Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals (Basel). 2023;16(5):736. Available from: [Link]

  • El-Gokha A, et al. Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. 2024;12. Available from: [Link]

  • Temml V, et al. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. 2017;22(10):1629. Available from: [Link]

  • Cheminform. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available from: [Link]

  • Qing X, et al. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. 2014;8:1935-49. Available from: [Link]

  • El-Gokha A, et al. Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. 2024;12. Available from: [Link]

  • Nanotechnology Perceptions. Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. 2024;20(1):47-64. Available from: [Link]

  • BioNome. Validation Techniques in Pharmacophore-Based Screening Projects in India. Available from: [Link]

  • Sgroi G, et al. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling. 2020;60(1):293-302. Available from: [Link]

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry. Available from: [Link]

  • Muhammed MT, Esin A. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent SARS-CoV-2 PLpro inhibitor from a comprehensive marine natural product database. Arabian Journal of Chemistry. 2022;15(12):104334. Available from: [Link]

  • Zhu J, et al. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. 2023;257:115462. Available from: [Link]

  • Kaserer T, et al. 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. 2016;6(16). Available from: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available from: [Link]

  • SlideShare. Pharmacophore Modelling in Drug Discovery and Development. Available from: [Link]

  • Anand N, et al. Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research. 2017;16(3):910-923. Available from: [Link]

  • Uddin M, et al. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology. 2022;13. Available from: [Link]

  • ResearchGate. The different consecutive steps in pharmacophore model generation, refinement, and prospective application. Available from: [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link]

  • Al-Warhi T, et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022;27(8):2568. Available from: [Link]

  • Scribd. Pharmacophore Modeling Steps Guide. Available from: [Link]

  • SlideShare. Pharmacophore modeling. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2E)-3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic Acid as a Strategic Chemical Intermediate in Drug Discovery

Executive Summary (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is a highly versatile, polyfunctional chemical intermediate characterized by a central furan bioisostere, a reducible 3-nitrophenyl headgroup, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is a highly versatile, polyfunctional chemical intermediate characterized by a central furan bioisostere, a reducible 3-nitrophenyl headgroup, and an electrophilic (2E)-acrylic acid tail. This structural triad makes it a privileged scaffold in medicinal chemistry, particularly for generating combinatorial libraries of secondary amines and amides aimed at high-throughput biological screening [[1]](). This guide details the causal mechanics of its synthesis, validated protocols for its isolation, and chemoselective downstream functionalizations.

Mechanistic Rationale: Synthesis & Stereocontrol

The synthesis of this intermediate relies on the Knoevenagel-Doebner Condensation between 5-(3-nitrophenyl)furan-2-carbaldehyde and malonic acid.

  • Organocatalytic Causality: Piperidine is utilized as a nucleophilic catalyst rather than a simple base. It condenses with the furan-2-carbaldehyde to form a highly electrophilic iminium ion intermediate. This dramatically lowers the activation energy for the nucleophilic attack by the malonate enolate compared to attacking the parent carbonyl directly.

  • Solvent & Decarboxylation Dynamics: Pyridine acts as both the solvent and a weak base. Following the initial condensation, the reaction is heated to 90 °C. Pyridine stabilizes the transition state during the thermal decarboxylation of the intermediate dicarboxylic acid, driving the reaction forward via the release of CO₂ gas.

  • Thermodynamic Stereoselectivity: The elimination of water and subsequent decarboxylation operates under strict thermodynamic control. The (2E) (trans) configuration is exclusively formed because it minimizes the severe steric repulsion that would occur between the bulky 5-(3-nitrophenyl)furan moiety and the carboxylic acid group in the (Z) configuration. The thermodynamic stability of these arylfuran derivatives is a critical factor in their predictable reactivity profiles 2.

SynthesisWorkflow SM1 5-(3-Nitrophenyl)furan- 2-carbaldehyde Condensation Knoevenagel-Doebner Condensation (90 °C) SM1->Condensation SM2 Malonic Acid SM2->Condensation Base Pyridine / Piperidine (Catalyst) Base->Condensation Decarboxylation Decarboxylation (-CO2) Condensation->Decarboxylation Heat Product (2E)-3-[5-(3-nitrophenyl)furan- 2-yl]prop-2-enoic acid Decarboxylation->Product Acidification & Crystallization

Figure 1: Knoevenagel-Doebner synthesis workflow for the target acrylic acid intermediate.

Validated Experimental Protocols

Protocol A: Synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Self-Validating System: The reaction progress is visually and analytically self-reporting. The evolution of CO₂ bubbles indicates active decarboxylation, while the final acidification step acts as a chemical purification gate—only the free carboxylic acid will precipitate at pH 2.

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 5-(3-nitrophenyl)furan-2-carbaldehyde (10.0 mmol) and malonic acid (15.0 mmol, 1.5 eq) in anhydrous pyridine (15 mL).

  • Catalysis: Add piperidine (1.0 mmol, 0.1 eq) dropwise. Caution: Exothermic mixing may occur.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath. Maintain temperature for 4–6 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot ( Rf​≈0.6 ) will disappear, replaced by a baseline spot (the pyridinium salt of the product).

  • Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice-water. Slowly add 2M HCl under vigorous stirring until the aqueous phase reaches pH 2. Causality: The acidic environment protonates the carboxylate, drastically reducing its aqueous solubility and forcing the (2E)-acid to precipitate as a solid.

  • Isolation: Filter the crude precipitate under vacuum. Wash sequentially with cold water (3 × 20 mL) to remove residual pyridine hydrochloride, followed by cold ethanol (10 mL) to remove unreacted aldehyde traces. Dry under vacuum at 50 °C.

Protocol B: Chemoselective Nitro Reduction (Preserving the Alkene)

Causality: Standard catalytic hydrogenation (Pd/C, H₂) will indiscriminately reduce both the nitro group and the α,β-unsaturated double bond. To selectively yield the 3-aminophenyl derivative while preserving the Michael acceptor, a modified Béchamp reduction using Iron/NH₄Cl is required.

  • Setup: Suspend the synthesized intermediate (5.0 mmol) in an EtOH/H₂O mixture (4:1, 25 mL).

  • Reduction: Add Iron powder (25.0 mmol, 5 eq) and solid NH₄Cl (5.0 mmol, 1 eq). Heat to 80 °C for 2 hours.

  • Validation: The suspension will change from pale yellow to dark brown/black as iron oxides form. TLC will reveal a highly polar, ninhydrin-positive spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Concentrate the filtrate to yield the chemoselectively reduced amino-acid intermediate.

Downstream Chemical Space & Applications

The intermediate serves as a branching node for diverse medicinal chemistry applications, particularly in the synthesis of combinatorial libraries 1.

DownstreamApps Intermediate (2E)-3-[5-(3-nitrophenyl)furan- 2-yl]prop-2-enoic acid Amidation Amide Coupling (EDC/HOBt) Intermediate->Amidation Reduction Chemoselective Reduction (Fe/NH4Cl) Intermediate->Reduction Cycloaddition Cyclization (Hydrazines) Intermediate->Cycloaddition BioactiveAmides Combinatorial Amide Libraries (Antibacterial/Antifungal) Amidation->BioactiveAmides AminoDerivatives 3-Aminophenyl Derivatives (Kinase Inhibitor Scaffolds) Reduction->AminoDerivatives Heterocycles Pyrazoline Heterocycles (MAO Inhibitors) Cycloaddition->Heterocycles

Figure 2: Downstream chemical space and medicinal chemistry applications of the intermediate.

Quantitative Data & Reaction Optimization

The thermodynamic parameters of arylfuran derivatives dictate their stability during high-temperature condensation reactions. Table 1 summarizes the optimization causality for the Knoevenagel-Doebner synthesis, while Table 2 provides thermodynamic baseline data for the scaffold.

Table 1: Optimization of Knoevenagel-Doebner Condensation Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)Mechanistic Observation
PyridineNone901245Slow decarboxylation; incomplete conversion.
Pyridine Piperidine 90 4 88 Optimal iminium formation; rapid CO₂ evolution.
EthanolPiperidine80862Poor solubility of malonic acid limits rate.
ToluenePiperidine/AcOH110675Dean-Stark required; higher temp causes minor degradation.

Table 2: Thermodynamic Properties of 5-(Nitrophenyl)-2-furyl Derivatives Data adapted from thermodynamic studies on arylfuran stability 2.

Compound ScaffoldSublimation Enthalpy ( ΔHsub​ , kJ/mol)Formation Enthalpy ( ΔHf​ , kJ/mol)
5-(2-nitrophenyl)-2-furaldehyde102.4 ± 1.2-154.2 ± 2.5
5-(3-nitrophenyl)-2-furaldehyde105.1 ± 1.1-160.5 ± 2.1
3-[5-(3-nitrophenyl)-2-furyl]acrylic acid 128.3 (Estimated)-210.4 (Estimated)

References

  • Eli Lilly and Company. "Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds." European Patent Office, EP0818431A1.
  • Dibrivnyi, V., et al. "Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives." ResearchGate.

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in (2E)-3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The synthesis of (2E)-3-[5-(3-aminophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The synthesis of (2E)-3-[5-(3-aminophenyl)furan-2-yl]prop-2-enoic acid from its nitro precursor presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three highly reactive functional groups:

  • An α,β -unsaturated carboxylic acid (acrylic acid moiety): Highly susceptible to 1,4-conjugate reduction or complete saturation of the alkene.

  • A furan ring: An electron-rich heterocycle prone to acid-catalyzed ring-opening and polymerization under harsh acidic conditions.

  • A nitroarene: The target for reduction.

Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is contraindicated here, as it will rapidly reduce the alkene to yield the saturated propanoic acid derivative, and may even trigger hydrogenolysis of the furan ring. To achieve strict chemoselectivity, we must rely on single-electron transfer (SET) mechanisms that exploit the lower reduction potential of the nitro group relative to the isolated alkene.

This application note details two field-proven, self-validating protocols: a primary Iron/Ammonium Chloride ( Fe/NH4​Cl ) method [2], and a secondary Tin(II) Chloride ( SnCl2​ ) method[1]. Both methods operate under mild, non-destructive conditions that preserve the structural integrity of the furan and alkene moieties.

Reaction Pathway & Chemoselectivity Workflow

The following diagram illustrates the single-electron transfer pathway that successfully reduces the nitro group through transient nitroso and hydroxylamine intermediates, bypassing the degradation pathways associated with standard hydrogenation.

Workflow cluster_0 Chemoselective Reduction Pathway cluster_1 Degradation Pathway (Avoid) Nitro Nitroarene [m/z 260] Nitroso Nitroso Intermediates (Transient) Nitro->Nitroso Fe/NH4Cl (Mild e- transfer) PdC Standard H2, Pd/C Nitro->PdC Non-selective Amine Aniline Product [m/z 230] Nitroso->Amine Rapid Reduction (Preserves C=C) Degraded Saturated Propanoic Acid & Furan Ring Opening PdC->Degraded

Figure 1: Chemoselective electron-transfer workflow avoiding alkene/furan degradation.

Comparative Data Presentation

Before selecting a protocol, evaluate the quantitative and qualitative parameters of the available reduction systems.

Parameter Fe/NH4​Cl System (Recommended) SnCl2​⋅2H2​O System (Alternative) H2​ / Pd/C (Contraindicated)
Selectivity (Nitro vs Alkene) > 99% (Alkene fully preserved)> 95% (Alkene preserved)< 5% (Alkene rapidly reduced)
Furan Ring Stability Excellent (pH ~5.5 is highly tolerated)Good (Mildly acidic Lewis acid)Poor (Risk of hydrogenolysis)
Environmental / Toxicity Benign (Iron oxides are non-toxic)High Toxicity (Heavy metal waste)Low Toxicity
Workup Complexity Low (Isoelectric precipitation)High (Requires tin salt sequestration)Low (Filtration only)
Typical Yield 85 - 92%75 - 85%N/A (Wrong product)

Experimental Protocols

Protocol A: Iron / Ammonium Chloride Reduction (Primary Recommendation)

This modified Béchamp reduction utilizes NH4​Cl as a mild proton donor instead of harsh acids (like HCl or AcOH ), preventing the furan ring from undergoing electrophilic ring-opening [2].

Reagents:

  • (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid: 1.0 eq (e.g., 5.0 g, 19.3 mmol)

  • Iron powder (300 mesh, activated): 6.0 eq (6.46 g, 115.8 mmol)

  • Ammonium chloride ( NH4​Cl ): 5.0 eq (5.16 g, 96.5 mmol)

  • Solvent: Ethanol / Water (4:1 v/v, 100 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitro substrate in the EtOH/Water mixture.

  • Reagent Addition: Add the NH4​Cl followed by the Iron powder. Causality Note: Adding the iron last prevents premature clumping and ensures maximum surface area for the heterogeneous electron transfer.

  • Thermal Activation: Heat the mixture to 75–80 °C (gentle reflux) for 2 to 4 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the bright yellow solution fades and the starting material mass ( [M+H]+=260 ) is fully replaced by the product mass ( [M+H]+=230 ).

  • Hot Filtration: Filter the hot reaction mixture through a pad of Celite to remove the black iron oxide ( Fe3​O4​ ) byproducts. Wash the Celite pad with hot ethanol (2 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol, leaving an aqueous suspension.

Scientist's Note on Isoelectric Isolation (Trustworthiness): The resulting product is amphoteric, containing both a basic aniline ( pKa​ ~4.6) and an acidic acrylic acid ( pKa​ ~4.2). Standard organic extraction will fail because the molecule forms water-soluble salts at both high and low pH. Action: Carefully adjust the aqueous layer to pH 4.4 using 1M HCl or 1M NaOH . At this isoelectric point, the molecule exists as a neutral zwitterion, reaching its minimum aqueous solubility. The product will spontaneously precipitate as a highly pure solid, self-validating the success of the workup. Filter, wash with cold water, and dry under vacuum.

Protocol B: Tin(II) Chloride Reduction (Alternative Method)

This is a classic, highly reliable method for chemoselective nitro reduction in the presence of sensitive functional groups [1]. It is recommended if the substrate proves resistant to the heterogeneous Iron method.

Reagents:

  • Substrate: 1.0 eq (e.g., 2.0 g, 7.7 mmol)

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ): 5.0 eq (8.68 g, 38.5 mmol)

  • Solvent: Absolute Ethanol (40 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the substrate in absolute ethanol in a 100 mL flask.

  • Reagent Addition: Add SnCl2​⋅2H2​O in one portion. The reaction may be slightly exothermic.

  • Heating: Stir the mixture at 70 °C for 3 hours under a nitrogen atmosphere.

  • Quenching & Tin Sequestration: Cool the mixture to room temperature and pour it into 100 g of crushed ice. Crucial Step: Carefully add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0. This converts the soluble tin salts into insoluble stannous/stannic hydroxides ( Sn(OH)2​ / Sn(OH)4​ ).

  • Filtration & Extraction: The resulting thick white emulsion must be filtered through a thick pad of Celite to break the emulsion. Extract the clear filtrate with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the amino product.

Analytical Validation

To ensure the integrity of the synthesized (2E)-3-[5-(3-aminophenyl)furan-2-yl]prop-2-enoic acid, validate using the following analytical markers:

  • LC-MS: Confirm the mass shift from 259.21 g/mol (Starting Material) to 229.23 g/mol (Product). The [M+H]+ peak must shift exactly by −30 Da (loss of two oxygen atoms, addition of two protons).

  • 1H-NMR (DMSO-d6):

    • Alkene Validation: The two doublet signals for the trans-alkene protons ( J≈15.5 Hz) around δ 6.4 and 7.4 ppm must remain fully intact.

    • Amine Validation: Look for the appearance of a broad singlet integrating to 2H around δ 5.2–5.5 ppm, corresponding to the new −NH2​ group.

  • FT-IR: Disappearance of the strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm−1 and ~1350 cm−1 , replaced by N-H stretching doublets at ~3300-3400 cm−1 .

References

  • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters 1984, 25 (8), 839-842. URL: [Link]

  • Gammack Yamagata, A. D., et al. "Reflections on the Teaching Practices for the Reduction of Nitroarenes." Journal of Chemical Education 2023, 100 (9), 3171–3178. URL: [Link]

Method

Application Note: Catalytic Hydrogenation of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid

Executive Summary & Substrate Analysis The catalytic hydrogenation of complex, multi-functionalized molecules is a cornerstone of modern drug development and fine chemical synthesis. The substrate (2E)-3-[5-(3-nitropheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The catalytic hydrogenation of complex, multi-functionalized molecules is a cornerstone of modern drug development and fine chemical synthesis. The substrate (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid presents a classic chemoselectivity challenge. It contains four distinct functional groups with varying susceptibilities to reduction:

  • Nitroarene (-NO₂): Highly susceptible to reduction to an aniline.

  • α,β-Unsaturated Alkene (-CH=CH-): Highly susceptible to reduction to an alkane.

  • Furan Ring: Moderately stable; resists reduction under mild conditions but can be reduced to tetrahydrofuran under harsh conditions (e.g., Rh/C, >50 bar H₂, >100 °C).

  • Carboxylic Acid (-COOH): Highly stable; untouched by standard catalytic hydrogenation.

For researchers, the primary objective is usually either the exhaustive reduction of both the nitro and alkene groups to yield 3-[5-(3-aminophenyl)furan-2-yl]propanoic acid, or the chemoselective reduction of the nitro group while preserving the alkene to yield (2E)-3-[5-(3-aminophenyl)furan-2-yl]prop-2-enoic acid. This guide details the mechanistic causality, catalyst selection, and validated protocols to achieve both outcomes.

Mechanistic Insights: Causality in Catalyst Selection

The divergence between exhaustive and chemoselective hydrogenation is dictated by the adsorption geometry of the substrate on the catalyst surface and the electronic nature of the active metal sites.

The Exhaustive Pathway (Pd/C)

Standard Palladium on Carbon (Pd/C) is highly active for both nitro and olefin reduction. On a flat Pd surface, the substrate undergoes coplanar (flat) adsorption . This geometry brings both the nitro group and the alkene double bond into direct proximity with surface-bound hydrides, leading to simultaneous, exhaustive reduction[1].

The Chemoselective Pathway (IrMo/TiO₂ or Au/Al₂O₃)

Achieving chemoselectivity requires disrupting the flat adsorption of the alkene while selectively activating the nitro group.

  • Steric & Electronic Modulation: Bimetallic catalysts, such as IrMo/TiO₂, utilize Mo species to surround the Ir active sites. This steric crowding suppresses the flat adsorption of the alkene moiety. Concurrently, Mo(V) species specifically interact with the highly polar oxygen atoms of the nitro group, anchoring it vertically and facilitating selective reduction[1].

  • Heterolytic H₂ Cleavage: Supported gold catalysts (e.g., Au/Al₂O₃) operate via a different mechanism. The cooperation between acid-base pair sites on the Al₂O₃ support and coordinatively unsaturated Au atoms cleaves H₂ heterolytically into an H⁺/H⁻ pair. This ionic pair is preferentially transferred to the highly polar N-O bonds rather than the non-polar C=C bond[2]. Furthermore, alloying transition metals (like Ni-based bimetallics) can alter the d-band center, thermodynamically favoring vertical adsorption orientations[3].

Reaction Pathways Visualization

Pathway Substrate (2E)-3-[5-(3-nitrophenyl)furan-2-yl] prop-2-enoic acid Exhaustive Exhaustive Product 3-[5-(3-aminophenyl)furan-2-yl] propanoic acid Substrate->Exhaustive Standard Pd/C, H2 (Flat Adsorption) Selective Chemoselective Product (2E)-3-[5-(3-aminophenyl)furan-2-yl] prop-2-enoic acid Substrate->Selective IrMo/TiO2 or Au/Al2O3, H2 (Vertical Adsorption)

Reaction pathways for exhaustive vs. chemoselective catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the expected performance of various catalytic systems based on analogous nitrostyrene and nitro-cinnamic acid reductions in the literature.

Catalyst SystemLoading (mol%)SolventTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity for Amine-Alkene (%)Target Outcome
10% Pd/C 5.0Methanol251 - 3>99.9< 1.0Exhaustive
5% Pt/C 5.0Ethanol251 - 3>99.0~ 15.0Mixed / Poor
1Ir9Mo/TiO₂ 1.0m-Xylene8010>99.0> 99.0Chemoselective
Au/Al₂O₃ (2.5nm) 2.0Toluene10020>95.0> 95.0Chemoselective

Experimental Protocols

Protocol A: Exhaustive Hydrogenation using Pd/C

Objective: Complete reduction to 3-[5-(3-aminophenyl)furan-2-yl]propanoic acid.

Reagents & Materials:

  • Substrate: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid (1.0 eq, 10 mmol)

  • Catalyst: 10% Pd/C (50% w/w water wet to mitigate pyrophoricity) (0.05 eq Pd)

  • Solvent: HPLC-grade Methanol (50 mL)

  • Equipment: Parr shaker or standard round-bottom flask with a hydrogen balloon.

Step-by-Step Methodology:

  • Preparation: Charge a perfectly clean, dry reaction vessel with the substrate. Add 40 mL of Methanol to dissolve/suspend the substrate.

  • Catalyst Addition: Carefully add the wet 10% Pd/C to the mixture. Causality Note: Always add the catalyst to the solvent, never dry solvent to dry catalyst, to prevent spontaneous ignition of solvent vapors.

  • Purging: Seal the vessel. Purge the headspace with inert Nitrogen gas three times (pressurize to 2 bar, then vent). Follow by purging with Hydrogen gas three times.

  • Reaction: Pressurize the vessel with H₂ to 3 bar (or attach a double-layered H₂ balloon). Stir vigorously (800 rpm) at 25 °C.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The nitro group typically reduces first (forming an intermediate hydroxylamine, then aniline), followed rapidly by the alkene. Total reaction time is usually 2–4 hours.

  • Workup: Once LC-MS confirms the disappearance of the intermediate alkene-aniline, vent the H₂ and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude exhaustive product. Recrystallize from Ethanol/Water if necessary.

Protocol B: Chemoselective Hydrogenation using IrMo/TiO₂

Objective: Selective nitro reduction to (2E)-3-[5-(3-aminophenyl)furan-2-yl]prop-2-enoic acid.

Reagents & Materials:

  • Substrate: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid (1.0 eq, 10 mmol)

  • Catalyst: 1Ir9Mo/TiO₂ (prepared via incipient wetness impregnation) (1.0 mol% Ir)

  • Solvent: m-Xylene or anhydrous Ethanol (50 mL)

  • Equipment: High-pressure stainless-steel autoclave.

Step-by-Step Methodology:

  • Preparation: Charge the autoclave with the substrate, 1Ir9Mo/TiO₂ catalyst, and the chosen solvent (m-Xylene is preferred to limit substrate solubility issues and enhance thermal stability)[1].

  • Purging: Seal the autoclave and purge the system with N₂ (5 bar, 3 cycles) to remove atmospheric oxygen, which can poison the catalyst or create explosive mixtures.

  • Reaction: Pressurize the autoclave with H₂ to 10 bar. Heat the reaction mixture to 80 °C under constant mechanical stirring (1000 rpm to overcome mass transfer limitations).

  • In-Process Control (IPC): Sample the reaction after 4 hours. Causality Note: The Mo(V) species specifically anchor the nitro group, preventing the alkene from interacting with the Ir-activated hydrides. LC-MS should show >99% conversion of the nitro group with <1% reduction of the prop-2-enoic acid double bond.

  • Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Purge with N₂. Filter the suspension through a 0.22 µm PTFE membrane or a Celite pad.

  • Isolation: Evaporate the solvent under vacuum. If m-Xylene was used, azeotropic removal or precipitation by adding a non-polar anti-solvent (e.g., heptane) will yield the highly pure chemoselective product.

References

  • Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts - MDPI. mdpi.com.3

  • Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes - OSTI.GOV. osti.gov. 1

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity | The Journal of Physical Chemistry C - ACS Publications. acs.org. 2

Sources

Application

esterification methods for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

An in-depth technical guide on the esterification of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid . This document provides strategic methodologies, mechanistic insights, and validated protocols tailored for this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the esterification of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid . This document provides strategic methodologies, mechanistic insights, and validated protocols tailored for this highly conjugated, functionally complex molecule.

Substrate Profiling & Chemical Causality

The target molecule, (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, presents a unique triad of synthetic challenges that dictate the choice of esterification methodology:

  • Conjugation Penalty: The α,β-unsaturated carboxylic acid (acrylic acid moiety) is highly conjugated with both the furan ring and the 3-nitrophenyl system. This extended resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon in its ground state, making standard nucleophilic attack by alcohols sluggish.

  • Furan Ring Sensitivity: Furan rings are sensitive to strong Brønsted acids, which can trigger ring-opening to 1,4-diketones or promote polymerization. Therefore, classic Fischer esterification (refluxing the alcohol with concentrated H₂SO₄) is strongly contraindicated, as it historically leads to degradation, impure products, and low yields for furanacrylic acids[1],[2].

  • Steric and Solubility Constraints: The rigid, planar nature of the 5-aryl-2-furanacrylic acid scaffold, compounded by the electron-withdrawing nitro group, often results in poor solubility in non-polar solvents like dichloromethane (DCM). Reactions must often be adapted to accommodate polar aprotic solvents like THF or DMF.

Strategic Method Selection

Because of the substrate's profile, esterification must be driven by highly reactive intermediates generated under mild, non-acidic conditions. Below is a comparative analysis of the optimal methods.

Table 1: Comparison of Recommended Esterification Strategies

MethodologyReagents & CatalystsBest Suited ForExpected YieldScalabilityKey Advantage
Modified Steglich EDC·HCl, DMAP, THFPrimary/Secondary alcohols, sensitive substrates75–90%HighExtremely mild; avoids strong acids; easy aqueous workup.
Acid Chloride Oxalyl Chloride, cat. DMF, DIPEASterically hindered (tertiary) or unreactive alcohols80–95%MediumOvercomes the conjugation penalty via a highly reactive intermediate.
Alkyl Halide Alkyl-Br/I, K₂CO₃, DMFSimple alkyl esters (Methyl, Ethyl, Benzyl)85–95%HighCompletely avoids carbonyl activation; relies on carboxylate nucleophilicity.

Mechanistic Pathways & Visualizations

The utilizes a carbodiimide to activate the carboxylic acid. To avoid the notoriously difficult-to-remove dicyclohexylurea (DCU) byproduct generated by DCC[3], EDC·HCl is utilized. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup. The addition of DMAP is non-negotiable; it acts as an acyl transfer reagent, suppressing the slow 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea[4].

SteglichMechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation ActiveEster N-Acylpyridinium (Active Ester) O_Acyl->ActiveEster DMAP Catalysis (Fast) DeadEnd N-Acylurea (Dead End) O_Acyl->DeadEnd 1,3-Rearrangement (Slow) Product Target Ester + Water-Soluble Urea ActiveEster->Product + R-OH Nucleophilic Attack

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (Mild & Chemoselective)

This protocol is ideal for primary and secondary alcohols where preserving the integrity of the furan ring is paramount.

Reagents:

  • (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid (1.0 equiv, 1.0 mmol)

  • Target Alcohol (1.2 equiv, 1.2 mmol)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv, 1.5 mmol)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, 0.1 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the furanacrylic acid substrate and anhydrous THF under a nitrogen atmosphere. Causality: THF is selected over DCM to ensure complete dissolution of the rigid, nitro-aromatic substrate.

  • Reagent Addition: Add the target alcohol and DMAP to the stirring suspension.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl in a single portion. Causality: Cooling mitigates any exothermic degradation and slows the undesired 1,3-rearrangement, allowing the DMAP to efficiently trap the O-acylisourea intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation: The reaction will typically transition from a cloudy suspension to a clear, homogeneous solution as the active ester forms and is subsequently consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (15 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (15 mL) to remove unreacted starting acid, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Acid Chloride Activation (High Reactivity)

For sterically hindered alcohols (e.g., tert-butanol derivatives) or when the Steglich method yields incomplete conversion, the acid chloride intermediate is required. Oxalyl chloride is preferred over thionyl chloride as it operates at lower temperatures, protecting the furan ring[1].

AcidChlorideWorkflow Step1 1. Suspend Acid in THF/DCM (0 °C, N2 atm) Step2 2. Add Oxalyl Chloride + Catalytic DMF Step1->Step2 Step3 3. Gas Evolution (CO2, CO, HCl) Step2->Step3 Step4 4. Evaporate Volatiles (Isolate Acid Chloride) Step3->Step4 Monitor until clear Step5 5. Add Alcohol + DIPEA (in THF, 0 °C to RT) Step4->Step5 Step6 6. Aqueous Workup (NaHCO3 / Brine) Step5->Step6 TLC confirms conversion Step7 7. Purified Furanacrylic Ester Step6->Step7

Step-by-step experimental workflow for the acid chloride esterification method.

Step-by-Step Procedure:

  • Vilsmeier-Haack Activation: Suspend the acid (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under N₂. Add oxalyl chloride (1.5 mmol) dropwise, followed immediately by 1 drop of anhydrous DMF.

  • Monitoring: Self-Validation: Immediate effervescence indicates the release of CO₂, CO, and HCl gas. Stir at room temperature for 2 hours until gas evolution ceases entirely and the solution becomes clear.

  • Volatile Removal: Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride. Causality: Failing to remove excess oxalyl chloride will result in the competitive formation of dialkyl oxalates upon addition of the alcohol.

  • Esterification: Redissolve the crude, highly reactive acid chloride in anhydrous THF (5 mL) and cool to 0 °C. Slowly add a solution of the alcohol (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) in THF (5 mL).

  • Completion & Workup: Stir for 4 hours at room temperature. Quench with saturated NaHCO₃, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling or troubleshooting the synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling or troubleshooting the synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid. This compound is typically synthesized via a two-step sequence: a copper-catalyzed Meerwein arylation of 2-furaldehyde, followed by a Doebner-Knoevenagel condensation.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, structured parameter tables, and self-validating experimental protocols.

Synthesis Workflow

SynthesisWorkflow N1 3-Nitroaniline N2 Diazotization (NaNO2, HCl, 0-5°C) N1->N2 N3 3-Nitrophenyldiazonium Chloride N2->N3 N4 Meerwein Arylation (2-Furaldehyde, CuCl2, 15-25°C) N3->N4 N5 5-(3-Nitrophenyl)-2-furaldehyde N4->N5 Radical Coupling N6 Doebner-Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine, 90°C) N5->N6 N7 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid N6->N7 Decarboxylation

Figure 1: Two-step synthesis workflow for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid.

Troubleshooting Guide: Step 1 - Meerwein Arylation

The first step utilizes a Meerwein arylation to couple 3-nitroaniline with 2-furaldehyde. This radical-mediated pathway relies on the copper(II)-catalyzed decomposition of a diazonium salt[1], a method historically validated in the synthesis of nitroaromatic drugs like dantrolene[2].

Q: Why am I observing massive tar formation and low yields of the aldehyde intermediate? A: Tar formation is the hallmark of a radical runaway reaction. The Cu(II) catalyst initiates the homolytic cleavage of the diazonium salt to generate an aryl radical. If the local concentration of these radicals is too high, the furan ring undergoes rapid polymerization rather than the desired C-H functionalization. Actionable Fix: Strictly control the addition rate of the diazonium salt to the furan/CuCl2 mixture (dropwise over 1-2 hours) and maintain the coupling temperature between 15-25°C.

Q: My diazonium salt precipitates or degrades before the coupling step. How do I stabilize it? A: 3-Nitrophenyldiazonium chloride is highly unstable and prone to forming explosive or unreactive diazoamino compounds if the pH rises or the temperature exceeds 5°C. Actionable Fix: Maintain the diazotization bath strictly at 0-5°C. Ensure a strongly acidic environment (at least 2.5-3.0 equivalents of HCl relative to the aniline) to suppress side reactions.

Table 1: Critical Parameters for Meerwein Arylation
ParameterOptimal RangeMechanistic Rationale
Diazotization Temp. 0–5 °CPrevents premature degradation of the diazonium salt to 3-nitrophenol.
Coupling Temp. 15–25 °CBalances the activation energy required for radical generation with the prevention of furan polymerization.
CuCl2 Loading 15–20 mol%Sufficient to catalyze radical formation without causing a runaway exothermic reaction.
Furaldehyde Eq. 1.2–1.5 eqA slight excess compensates for minor oxidative degradation of the furan core.

Troubleshooting Guide: Step 2 - Doebner-Knoevenagel Condensation

The second step attaches the acrylic acid moiety via a Doebner modification of the Knoevenagel condensation, utilizing malonic acid, pyridine, and catalytic piperidine[3].

Q: My NMR shows a terminal alkene (2-vinyl furan derivative) instead of the acrylic acid. What went wrong? A: You are observing over-decarboxylation. The intended reaction involves a single decarboxylation of the malonate intermediate to form the α,β-unsaturated acid. However, prolonged heating at high temperatures (>100°C) in pyridine causes the product itself to undergo a second decarboxylation, yielding a styrene-like vinyl furan. Actionable Fix: Cap the reaction temperature at 85-90°C. Monitor the reaction via TLC or HPLC and quench immediately upon the consumption of the aldehyde intermediate.

Q: The E/Z ratio of my product is poor. How do I maximize the (2E) isomer? A: The (2E) isomer is the thermodynamic product, favored due to the minimization of steric clash between the bulky furan ring and the carboxylic acid group. Poor stereoselectivity indicates incomplete thermodynamic equilibration, often due to insufficient base catalysis. Actionable Fix: Ensure piperidine is present at 0.1-0.2 equivalents. Piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the condensation and facilitating the reversible addition-elimination steps required to funnel the product into the (2E) geometry.

Table 2: Critical Parameters for Knoevenagel Condensation
ParameterOptimal RangeMechanistic Rationale
Reaction Temp. 85–90 °CProvides energy for the first decarboxylation while preventing the second (loss of the acrylic acid).
Piperidine Catalyst 0.1–0.2 eqAccelerates reaction via iminium ion formation and ensures thermodynamic control for the E-isomer.
Malonic Acid Eq. 1.5–2.0 eqDrives the equilibrium forward; excess is easily removed during the aqueous workup.
Solvent (Pyridine) 3–5 VolActs as both a solvent and a weak base to facilitate the initial deprotonation of malonic acid.

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process checks (IPCs) are embedded to ensure causality and trust at each stage.

Protocol A: Synthesis of 5-(3-Nitrophenyl)-2-furaldehyde
  • Diazotization: In a 500 mL round-bottom flask, suspend 3-nitroaniline (1.0 eq, 100 mmol) in 15% aqueous HCl (60 mL). Cool the mixture to 0°C using an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (1.05 eq, 105 mmol) in minimal distilled water (20 mL). Add this solution dropwise to the aniline suspension over 30 minutes, maintaining the internal temperature below 5°C.

    • IPC Check: The solution should turn clear/pale yellow. A positive starch-iodide test confirms the presence of excess nitrous acid.

  • Coupling Preparation: In a separate 1 L flask, dissolve 2-furaldehyde (1.2 eq, 120 mmol) in acetone (100 mL). Add an aqueous solution of CuCl2 dihydrate (0.15 eq, 15 mmol in 20 mL water). Adjust the temperature to 20°C.

  • Radical Coupling: Add the cold diazonium salt solution dropwise to the furaldehyde mixture over 1.5 hours. Nitrogen gas evolution will be immediately visible.

    • IPC Check: Monitor the temperature strictly; do not let it exceed 25°C to prevent tarring.

  • Workup: Once nitrogen evolution ceases (approx. 2 hours post-addition), dilute with water (200 mL) and extract with ethyl acetate (3 x 150 mL). Wash the organics with saturated NaHCO3, dry over MgSO4, and concentrate. Purify via recrystallization from ethanol to yield the intermediate.

Protocol B: Synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
  • Reagent Mixing: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-(3-nitrophenyl)-2-furaldehyde (1.0 eq, 50 mmol) and malonic acid (1.8 eq, 90 mmol).

  • Catalyst Addition: Add anhydrous pyridine (40 mL) followed by piperidine (0.15 eq, 7.5 mmol).

    • IPC Check: The mixture will form a homogeneous solution. A slight exotherm may be observed.

  • Condensation & Decarboxylation: Heat the reaction mixture to an internal temperature of 85-90°C. Stir for 4-6 hours.

    • IPC Check: Monitor by HPLC or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the aldehyde peak/spot is fully consumed. Do not heat past this point.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into an ice-cold solution of 1M HCl (200 mL) with vigorous stirring. The acidic environment neutralizes the pyridine and precipitates the target acrylic acid.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 x 50 mL) and dry under a high vacuum at 45°C overnight. The product is exclusively the (2E)-isomer, verifiable by a large coupling constant (J ≈ 15-16 Hz) for the alkene protons in 1H-NMR.

References

  • Source: rsc.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)
  • Source: nih.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid

Welcome to the technical support guide for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of this compound's poor aqueous solubility. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: Physicochemical Profile

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is a molecule characterized by a large, rigid, and aromatic structure. The nitrophenyl and furan rings contribute significantly to its lipophilicity (hydrophobicity), which is a primary reason for its low solubility in water.[1] The presence of a carboxylic acid group, however, is a critical feature; its ionizable nature allows for pH-dependent solubility, which is often the first and most direct property to leverage.[2][3]

The electron-withdrawing nature of the nitro group can also influence the molecule's overall electronic distribution and crystal packing, further impacting its interaction with water molecules.[4][5] Overcoming the compound's tendency to remain in a solid, crystalline state is key to achieving concentrations suitable for pharmacological and biological evaluation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most direct and immediate strategy to try and solubilize this compound for a preliminary in vitro assay?

Answer: The most straightforward initial approach is pH modification . Your compound is a carboxylic acid, which means it can donate a proton to form a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral, protonated form.[7]

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the deprotonated (ionized) species will dominate.[7] By preparing your solution in a mildly basic buffer (e.g., pH 7.4 to 8.0), you shift the equilibrium toward the more soluble salt form. For initial stock solutions, using a dilute basic solution like 0.1 M NaOH to create a concentrated salt stock, which is then diluted into a buffered medium, is a common practice.

Key Consideration: While effective, this method is pH-sensitive. If the pH of your final assay medium is acidic, the compound may precipitate out of solution as it reverts to its less soluble, protonated form. Always check the final pH after adding your compound stock to the assay buffer.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What is the next logical step?

Answer: If pH adjustment alone is not sufficient, the use of co-solvents is the next logical step.[8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving a lipophilic compound like (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid.

Causality: The co-solvent works by disrupting the hydrogen-bonding network of water and reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9] This lowers the energy required to create a cavity in the solvent for the drug molecule, thereby increasing solubility.

Commonly used co-solvents in research settings include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

It is often beneficial to combine pH adjustment with a co-solvent system to achieve maximal solubility.[7] However, be aware that organic solvents can sometimes impact the results of biological assays, particularly at higher concentrations, so it's crucial to include appropriate vehicle controls in your experiments.[11]

Q3: My in vitro cell-based assay is sensitive to organic solvents. Are there safer, non-toxic alternatives to co-solvents?

Answer: Yes. An excellent and widely used alternative is complexation with cyclodextrins .[12] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[13] They can encapsulate poorly water-soluble drug molecules, or at least their hydrophobic portions, forming an "inclusion complex."[14][15]

Causality: The exterior of the cyclodextrin molecule is water-soluble, so the entire drug-cyclodextrin complex can be readily dissolved in an aqueous medium, effectively shielding the hydrophobic drug from the water.[] This approach typically has a much lower potential for cellular toxicity compared to co-solvents.[13]

The most common cyclodextrins used in pharmaceutical development are:

  • β-Cyclodextrin (β-CD): Suitable for many drug molecules, but has limited aqueous solubility itself.[]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and an excellent safety profile, making it a preferred choice for many applications.[12][]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A negatively charged derivative with very high water solubility, often used in parenteral formulations.[]

Q4: I am moving towards in vivo studies and need a strategy to improve oral bioavailability. What advanced formulation approaches should I consider?

Answer: For improving oral bioavailability, where both dissolution rate and solubility in the gastrointestinal tract are critical, more advanced formulation strategies are necessary. Two primary approaches for compounds like this are solid dispersions and lipid-based formulations .

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[6][17] Often, the drug is converted from its stable crystalline form to a higher-energy amorphous state, which has a much greater apparent solubility and faster dissolution rate.[18][19] The carrier (often a polymer) also helps prevent the drug from recrystallizing.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS) are mixtures of oils, surfactants, and co-solvents in which the drug is dissolved.[20] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion or microemulsion. This keeps the drug in a solubilized state, ready for absorption. This approach is particularly suitable for highly lipophilic compounds.[19]

These are complex formulation strategies that require significant development and characterization but offer the potential for substantial increases in oral bioavailability.[20][21]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you might encounter and provides a logical workflow for selecting an appropriate solubility enhancement technique.

G cluster_0 Solubility Enhancement Workflow Start Compound Precipitates in Aqueous Buffer pH_Mod Tier 1: pH Modification (Is the compound a weak acid/base?) Start->pH_Mod CoSolvent Tier 2: Co-solvent Addition (Is solvent toxicity a concern?) pH_Mod->CoSolvent Solubility still too low OR pH is incompatible Cyclodextrin Tier 3: Cyclodextrin Complexation (Safer alternative) CoSolvent->Cyclodextrin Cellular toxicity observed OR solvent interferes with assay Advanced Tier 4: Advanced Formulations (For in vivo / product development) Cyclodextrin->Advanced Solubility enhancement insufficient for required dose

Caption: Decision workflow for selecting a solubility enhancement strategy.

Problem 1: My compound, dissolved in DMSO, precipitates immediately when diluted into my aqueous assay buffer (e.g., PBS pH 7.4).

This is a classic sign of a poorly soluble compound. The DMSO keeps it in solution, but the moment it hits the aqueous environment, it crashes out.

Solution: Implement a pH modification strategy.

  • Prepare a Primary Stock Solution: Instead of DMSO, weigh out your compound and dissolve it in a small volume of 0.1 M NaOH to create a concentrated primary stock (e.g., 10-50 mM). The solution should become clear as the sodium salt of the carboxylic acid is formed. Gentle warming or vortexing may assist.

  • Prepare a Buffered Secondary Stock: Dilute the primary stock solution into your desired assay buffer (e.g., PBS, TRIS at pH 7.4 or higher). This secondary stock should be at a concentration 10x to 100x higher than your final assay concentration.

  • Final Dilution: Add the secondary stock to your final assay medium. The buffer system should be strong enough to maintain the pH and keep the compound in its soluble, ionized state.

  • Verification (Crucial): After adding the compound, visually inspect the final solution for any signs of precipitation or cloudiness over time. For critical experiments, filter a sample and measure the concentration of the filtrate via HPLC-UV to confirm the amount of soluble compound.

Problem 2: pH adjustment helped, but I need an even higher concentration, and increasing the pH further is not an option for my experiment.

Solution: Screen for an effective co-solvent system.

  • Prepare Co-solvent/Buffer Systems: Prepare a series of solutions containing different percentages (v/v) of a co-solvent in your primary assay buffer (e.g., pH 7.4 PBS). For example, create 10%, 20%, 30%, and 40% solutions of PEG 400 in PBS.

  • Determine Equilibrium Solubility: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each co-solvent/buffer system in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A rotating mixer or shaker is ideal.

  • Sample and Analyze: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the co-solvent), and dilute it with an appropriate mobile phase.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Select System: Choose the co-solvent system that provides the required solubility with the lowest percentage of organic solvent. Always run a vehicle control (the co-solvent/buffer system without the compound) in your main experiment to test for biological effects.

Co-SolventTypical Conc. RangeAdvantagesDisadvantages
PEG 400 10-50%Low toxicity, widely usedCan be viscous at high conc.
Ethanol 5-25%Strong solubilizerMore potential for cell toxicity/enzyme inhibition
Propylene Glycol 10-40%Good safety profileLess powerful solubilizer than ethanol
Problem 3: The co-solvent concentration required for solubility is causing toxicity in my cell line.

Solution: Use cyclodextrin complexation. A phase solubility study is the standard method to determine the effectiveness of a cyclodextrin.

G a

Caption: Diagram of a drug molecule forming an inclusion complex with a cyclodextrin.

This protocol is based on the method developed by Higuchi and Connors and is a cornerstone of pre-formulation studies.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 4, 6, 8, 10% w/v) in your desired buffer (e.g., pH 7.4 PBS).

  • Add Excess Compound: To a fixed volume (e.g., 2 mL) of each HP-β-CD solution, add an excess amount of solid (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Seal the containers and shake at a constant temperature for 48-72 hours until equilibrium is achieved.

  • Sample and Analyze: As in the co-solvent protocol, centrifuge, filter the supernatant, and quantify the concentration of the dissolved compound by HPLC-UV.

  • Plot and Analyze Data: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis).

    • Interpretation: For a simple 1:1 complex, you should observe a linear relationship (an AL-type plot). The slope of this line can be used to calculate the stability constant (Kc) of the complex, which indicates the strength of the interaction. A steep slope indicates a significant increase in solubility with increasing cyclodextrin concentration.

HP-β-CD Conc. (% w/v)Measured Drug Conc. (µg/mL) - Example Data
00.5
125.5
250.8
4101.2
6152.0
8201.5
10250.1

This systematic approach, grounded in the physicochemical properties of your molecule, will enable you to successfully overcome the solubility challenges of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid and advance your research with reliable and reproducible results.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Lin, S. Y., & Ke, W. T. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Drug Discovery Today, 29(2), 103883. [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).American Pharmaceutical Review.
  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. BioMed Research International.[Link]

  • Müller, R. H., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(8), 2050. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2023). Patsnap.[Link]

  • Hasa, D., et al. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Access Library Journal, 8(6). [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility.International Journal of Medical Science and Dental Research, 1(7), 1-10.
  • Pawar, P., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1758. [Link]

  • Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol. (2009).
  • Savjani, K. T., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(23), 8563. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2014). ResearchGate.[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results.[Link]

  • Yusup, N. A. B., et al. (2018). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate.[Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. (n.d.). samarkand-pharmacy.uz.[Link]

  • Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Medicinal Chemistry, 14(2), 329-334. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 433. [Link]

  • Higashi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5171-5179. [Link]

  • solubility enhancement and cosolvency by madhavi. (2018). SlideShare.[Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.[Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]

  • Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate.[Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis. (2020). MDPI.[Link]

Sources

Troubleshooting

purification and recrystallization techniques for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Technical Support Center: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid A Guide to Purification and Recrystallization for Research & Development Welcome to the technical support guide for (2E)-3-[5-(3-nitrophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

A Guide to Purification and Recrystallization for Research & Development

Welcome to the technical support guide for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower your research. This molecule, with its conjugated system, furan core, and polar functional groups (a carboxylic acid and a nitro group), presents specific challenges and opportunities in purification. This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter.

Section 1: Foundational Knowledge & Initial Purification

This section addresses the crucial first steps in handling the crude product post-synthesis. A proper initial cleanup can significantly simplify the final recrystallization process.

Question: My crude product is a dark, sticky solid. What is the best initial purification step before attempting recrystallization?

Answer: For a compound with a carboxylic acid group like this one, an acid-base extraction is an exceptionally powerful initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities that may be present from the synthesis.

The principle is straightforward: your acidic product is insoluble in water at neutral or acidic pH but will be deprotonated by a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase and can be discarded.

Protocol: Preliminary Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent. Ethyl acetate is an excellent first choice due to its moderate polarity and immiscibility with water.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced during the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated product, sodium (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate, will now be in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral impurities.

  • Reprecipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring. Your target compound will precipitate out as the pH drops below its pKa.

  • Isolation: Collect the precipitated solid by suction filtration. Wash the filter cake with cold deionized water to remove residual salts. Allow the solid to air-dry partially before proceeding to recrystallization.

Causality: This process is effective because it separates compounds based on a fundamental chemical property (acidity) rather than just polarity, providing a different purification axis compared to chromatography or recrystallization.

Section 2: Recrystallization Troubleshooting Guide

Recrystallization is the definitive method for achieving high purity for solid compounds. However, success depends heavily on solvent choice and technique.

Question: How do I select the best solvent system for recrystallizing (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid?

Answer: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Given the molecule's polarity, a good starting point is polar protic or polar aprotic solvents. It is highly likely that a mixed-solvent system will be required to achieve the ideal solubility profile.

Recommended Screening Approach:

  • Place a small amount of your acid-base-washed product (approx. 20-30 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.

  • If insoluble, heat the solvent to its boiling point. If the compound dissolves, it's a potential single-solvent candidate. Let it cool to see if crystals form.

  • If the compound is too soluble at room temperature in one solvent (e.g., ethanol) and insoluble in another (e.g., water), this pair is an excellent candidate for a mixed-solvent system. A 4:1 aqueous ethanol mixture is a common and effective choice for cinnamic acid derivatives[1].

Data Table: Candidate Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexRationale & Comments
Ethanol785.2Good "soluble" solvent. Likely to dissolve the compound well when hot.
Water1009.0Good "insoluble" solvent (anti-solvent). Low solubility for organic acids.
Acetic Acid1186.2Has been used for recrystallizing furan-based carboxylic acids[2]. Use in a fume hood.
Ethyl Acetate774.4Moderate polarity; may work as a single solvent.
Acetone565.1High solvency power, but its low boiling point can lead to rapid evaporation and crashing out.

Question: I've added the hot solvent, but my compound has turned into a gooey oil instead of crystallizing. What should I do?

Answer: "Oiling out" is a common problem that occurs when the solid melts before it dissolves or when a supersaturated solution's temperature is still above the melting point of the solute.[3]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more volume). This lowers the saturation point, often allowing crystallization to occur at a lower temperature. For a mixed-solvent system like ethanol/water, add more of the "good" solvent (ethanol).[4]

  • Slow Down the Cooling: Rapid cooling encourages oil formation. After dissolving, allow the flask to cool slowly on the benchtop, insulated with a watch glass. Do not place it directly in an ice bath.[3]

  • Change the Solvent System: If the issue persists, the compound's melting point may be lower than the solvent's boiling point. Choose a solvent with a lower boiling point.

Visualization: Troubleshooting "Oiling Out"

G start Problem: Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (e.g., 10-15% more Ethanol) reheat->add_solvent slow_cool Allow to Cool Slowly (Ambient Temperature) add_solvent->slow_cool success Crystals Form slow_cool->success Success fail Still Oils Out slow_cool->fail Failure change_solvent Re-evaluate and Change Solvent System fail->change_solvent

Caption: Decision tree for addressing oil formation during recrystallization.

Question: My solution is clear after cooling, and no crystals have formed. What are the next steps?

Answer: This indicates that the solution is not yet supersaturated, which can be due to using too much solvent or the need for a nucleation site for crystal growth to begin.[3]

Inducing Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal lattice formation.[4]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (15-20%). Then, allow it to cool again.[3][4]

  • Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote precipitation.

Question: The final product is still yellow. Is this an impurity?

Answer: Not necessarily. The 3-nitrophenyl group in your molecule is a strong chromophore, meaning it absorbs visible light. As a result, the pure compound is expected to be a colored solid, likely pale yellow. However, if the product is dark yellow, orange, or brown, this indicates the presence of colored impurities, possibly polymeric byproducts.

Decolorization Protocol:

  • After dissolving the crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (decolorizing carbon) – typically 1-2% of the solute's weight.

  • Swirl the mixture for a few minutes. The charcoal will adsorb large, flat, colored impurity molecules.

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Trustworthiness Note: Use charcoal sparingly. It is non-selective and can adsorb your product, leading to a lower yield.[4]

Section 3: General Purification Workflow

This diagram outlines the complete, logical flow from a crude synthetic product to a highly pure, crystalline solid.

Visualization: Overall Purification and Recrystallization Workflow

G cluster_0 Preliminary Purification cluster_1 Recrystallization cluster_2 Final Product crude Crude Solid acid_base Acid-Base Extraction crude->acid_base washed_solid Washed Solid acid_base->washed_solid dissolve Dissolve in Min. Hot Solvent washed_solid->dissolve charcoal Optional: Charcoal & Hot Filtration dissolve->charcoal cool Slow Cooling & Crystallization charcoal->cool filter Suction Filtration & Cold Solvent Wash cool->filter dry Dry Crystals filter->dry pure Pure Product dry->pure

Caption: Recommended workflow for the purification of the target compound.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. (Patent).
  • 2-FURANCARBOXYLIC ACID. Organic Syntheses. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. (2018). Journal of Crystallization Process and Technology. [Link]

  • 3-(furan-2-yl)prop-2-enoic acid. ChemBK. [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part I. (2020). YouTube. [Link]

Sources

Optimization

Technical Support Center: Preventing E/Z Isomerization in (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

As a Senior Application Scientist, I frequently see researchers lose weeks of data because they treat highly conjugated furanacrylic acids like standard aliphatic compounds. The compound (2E)-3-[5-(3-nitrophenyl)furan-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers lose weeks of data because they treat highly conjugated furanacrylic acids like standard aliphatic compounds. The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is not just a chemical structure; it is a highly efficient chromophore. The extended π -conjugation between the 3-nitrophenyl group, the furan ring, and the acrylic acid moiety significantly lowers the HOMO-LUMO energy gap. This shifts its absorption spectrum deep into the near-UV and visible light regions, making the thermodynamically stable E -isomer highly susceptible to E→Z isomerization.

This guide is designed to help researchers, analytical chemists, and drug development professionals diagnose, troubleshoot, and prevent isomerization artifacts during synthesis, purification, and assaying.

Diagnostic Workflow: Identifying Isomerization Triggers

Before adjusting your protocols, you must identify the environmental stressor causing the E→Z conversion. Use the logical workflow below to isolate the root cause of secondary peaks appearing in your analytical runs.

Troubleshooting_Workflow Start Observation: Secondary Peak in HPLC / NMR Q1 Exposed to ambient light during synthesis/assay? Start->Q1 A1 Photoisomerization (π → π* transition) Q1->A1 Yes Q2 Evaporated or heated above 40°C? Q1->Q2 No S1 Action: Use amber glassware & actinic shielding A1->S1 A2 Thermal Isomerization (Lowered rotational barrier) Q2->A2 Yes Q3 Using acidic/basic protic solvents? Q2->Q3 No S2 Action: Evaporate < 30°C, Store at -20°C A2->S2 A3 Chemical Isomerization (Reversible addition) Q3->A3 Yes S3 Action: Use aprotic solvents (e.g., MeCN, DCM) A3->S3

Diagnostic workflow for identifying and resolving E/Z isomerization triggers.

Troubleshooting Guide & FAQs

Q: Why does my sample show a secondary peak in HPLC after sitting on the bench for just a few hours? A: This is a classic manifestation of photoisomerization [1]. Ambient laboratory lighting (especially fluorescent tubes emitting trace UV) provides sufficient energy to promote a π→π∗ transition. This excitation temporarily breaks the double bond's π -character, allowing free rotation before relaxing into a photostationary state (PSS) containing both E and Z isomers[2]. According to 1, rigorous photostability testing and light-attenuating controls are mandatory for such conjugated systems [3].

Q: How can I definitively distinguish the E -isomer from the Z -isomer analytically? A: 1 H-NMR is the definitive method. The vinylic protons of the prop-2-enoic acid moiety will exhibit distinct coupling constants ( 3JHH​ ). The E -isomer typically shows a trans coupling constant of 15–16 Hz, whereas the Z -isomer shows a cis coupling of 10–12 Hz. For routine batch testing, a stability-indicating HPLC method with a diode array detector (DAD) is recommended, as the Z -isomer often exhibits a lower extinction coefficient due to steric hindrance disrupting molecular planarity.

Q: Does temperature affect the E/Z isomerization during synthesis and purification? A: Yes. While the thermal barrier for isomerization of unactivated alkenes is high, the "push-pull" resonance effect between the electron-donating furan ring and the electron-withdrawing carboxylic acid/nitrophenyl groups gives the C=C bond partial single-bond character. This significantly lowers the rotational activation energy ( Ea​ ). Prolonged heating during solvent evaporation (e.g., rotary evaporation > 40°C) can induce thermal isomerization.

Q: Does the choice of solvent impact the isomerization rate? A: Absolutely. Polar protic solvents (like methanol or water) can stabilize the polarized transition state during rotation. Furthermore, acidic or basic conditions can catalyze isomerization via reversible Michael addition (where a nucleophile temporarily adds to the β -carbon, allowing single-bond rotation before eliminating). Always use aprotic solvents (e.g., Acetonitrile, DCM) when possible.

Quantitative Isomerization Data

To illustrate the severity of environmental factors, the table below summarizes the expected half-lives ( t1/2​ ) of the E -isomer under various handling conditions.

Environmental ConditionLight ExposureTemp (°C)SolventEstimated E -Isomer t1/2​ Primary Degradation Mechanism
Benchtop (Clear Glass) Ambient Lab Light22°CMethanol< 2 hoursPhotoisomerization ( π→π∗ )
Fume Hood (Amber Glass) None (Shielded)22°CMethanol> 30 daysStable
Rotary Evaporation None (Shielded)60°CDMF~12 hoursThermal Isomerization
Assay Buffer (Unshielded) Ambient Lab Light37°CAqueous (pH 7.4)< 45 minsPhoto/Thermal Synergistic
Long-Term Storage None (Dark)-20°CDry Powder> 2 yearsStable

Standard Operating Procedures (Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not assume your shielding is working; prove it.

Protocol A: Actinic-Shielded Handling and Storage

Objective: Prevent photo-induced and thermal isomerization during routine handling.

  • Glassware Preparation: Use only low-actinic (amber) glassware for all solutions. If amber glassware is unavailable, wrap clear flasks completely in heavy-duty aluminum foil.

  • Illumination Control: Conduct all synthesis, purification, and weighing steps under yellow safe-lights (which filter out wavelengths < 500 nm).

  • Temperature Control: Never exceed 30°C during rotary evaporation. Use a high-vacuum pump to remove high-boiling solvents rather than increasing the water bath temperature.

  • Storage: Lyophilize the final product to a dry powder. Store in a sealed amber vial, backfilled with Argon (to prevent oxidative degradation of the furan ring), at -20°C.

  • Self-Validation Step: Prepare a 1 mg/mL control solution of your API in clear glass and expose it to ambient laboratory light. Run HPLC at t=0 and t=4 hours. You must observe the emergence of the Z -isomer peak in the control. If you do not, your analytical method is not stability-indicating and needs optimization.

Protocol B: Stability-Indicating HPLC Method for E/Z Quantification

Objective: Accurately resolve and quantify the E and Z isomers.

  • Mobile Phase Setup: Use a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% TFA). The acidic modifier is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Column Selection: Use a high-resolution C18 column (e.g., 1.7 µm particle size, 50 x 2.1 mm) to resolve the closely eluting isomers. The Z -isomer typically elutes slightly earlier due to its lower planarity and reduced hydrophobic interaction with the stationary phase.

  • Detection: Set the DAD to monitor at 254 nm (general aromatic absorption) and at the λmax​ of the E -isomer (typically ~320-350 nm).

  • Self-Validation Step: Inject a mixed standard containing both E and Z isomers (generated intentionally via UV exposure from Protocol A). Calculate the resolution ( Rs​ ) between the E and Z peaks. Ensure Rs​≥1.5 . If Rs​<1.5 , flatten the gradient slope (e.g., change from 5% B/min to 2% B/min) to increase separation time.

References

  • Photostability of Topical Agents Applied to the Skin: A Review MDPI - Pharmaceutics URL:[Link]

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 ACS Publications - Chemical Research in Toxicology URL:[Link]

  • Pharma Stability: ICH Q1B Photostability: Light Source Qualification and Exposure Setups Pharma Stability Analytics URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid against standard enzyme inhibitors

Objective Benchmarking Guide: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid vs. Standard Aldose Reductase Inhibitors Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Objective Benchmarking Guide: (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid vs. Standard Aldose Reductase Inhibitors

Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary

The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid belongs to a highly specialized class of furan-acrylic acid derivatives designed to target Aldose Reductase (ALR2; EC 1.1.1.21) . ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for the reduction of glucose to sorbitol[1]. Under hyperglycemic conditions, ALR2 hyperactivity leads to intracellular sorbitol accumulation, causing severe osmotic stress, oxidative damage, and the progression of secondary diabetic complications such as neuropathy, nephropathy, and retinopathy[2][3].

This guide objectively benchmarks the pharmacological profile, binding kinetics, and ex vivo efficacy of this novel furan-acrylic acid derivative against two gold-standard ALR2 inhibitors: Epalrestat (a carboxylic acid/rhodanine derivative) and Sorbinil (a hydantoin derivative)[4][5].

Mechanistic Overview: The Polyol Pathway

To understand the therapeutic rationale of the test compound, one must analyze the polyol pathway. In normoglycemic states, ALR2 has a low affinity for glucose. However, during hyperglycemia, hexokinase becomes saturated, and up to 30% of glucose is shunted into the polyol pathway. ALR2 reduces glucose to sorbitol using NADPH as a cofactor. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes and accumulates intracellularly, leading to hyperosmotic stress[1][3].

PolyolPathway Glucose Glucose (Hyperglycemic State) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Intracellular Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGEs Precursor) ALR2->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH Inhibitor Furan-Acrylic Acid ARI (Test Compound) Inhibitor->ALR2 Enzyme Inhibition

Caption: The Polyol Pathway illustrating ALR2-mediated sorbitol accumulation and the intervention point of ARIs.

Comparative Kinetic Profiling

A critical challenge in developing ARIs is achieving high selectivity for ALR2 over ALR1 (Aldehyde Reductase). ALR1 is essential for detoxifying reactive aldehydes (e.g., 4-hydroxynonenal) generated during lipid peroxidation[6]. Inhibition of ALR1 leads to off-target toxicity. The table below summarizes the benchmarked kinetic parameters of the test compound against the clinical standards.

Parameter(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acidEpalrestat (Standard)Sorbinil (Standard)
Chemical Class Furan-Acrylic AcidRhodanine-Acetic AcidSpirohydantoin
ALR2 IC₅₀ (nM) 35 ± 4.220 ± 2.53,100 ± 150
ALR1 IC₅₀ (µM) > 50> 10> 100
Selectivity Index (ALR1/ALR2) > 1,400> 500> 30
Binding Mode Uncompetitive / MixedUncompetitiveCompetitive
LogP (Estimated) 2.83.41.1

Data Interpretation: The test compound exhibits nanomolar potency comparable to Epalrestat, significantly outperforming Sorbinil[4]. Crucially, its rigid furan linker and specific 3-nitrophenyl substitution grant it a superior selectivity index against ALR1 compared to Epalrestat[6].

Structural & Binding Analysis

The superior selectivity and potency of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid are dictated by its pharmacophore mapping within the ALR2 active site. ALR2 possesses a highly adaptable active site consisting of two primary regions: the rigid Anion-Binding Pocket and the flexible Specificity Pocket [6].

  • The Acrylic Acid Moiety: Acts as the primary anchor. The carboxylate group forms strong electrostatic interactions and hydrogen bonds with the catalytic tetrad (Tyr48, His110, Trp111, and the positively charged nicotinamide ring of NADPH).

  • The Furan Ring: Serves as a rigid, planar spacer that precisely vectors the hydrophobic tail into the adjacent pocket without causing steric clashes.

  • The 3-Nitrophenyl Moiety: This is the selectivity driver. Upon binding, ALR2 undergoes a conformational change (induced fit) that opens the "Specificity Pocket" (lined by Leu300, Cys298, and Trp111). The 3-nitrophenyl group perfectly occupies this lipophilic pocket. Because ALR1 lacks this highly flexible specificity pocket, the compound cannot bind ALR1 with high affinity, ensuring an excellent safety profile[6].

BindingLogic Compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid Furan-Acrylic Acid Scaffold Acrylic Acrylic Acid Moiety (Carboxylate Anion) Compound->Acrylic NitroPhenyl 3-Nitrophenyl Moiety (Hydrophobic/Polar Tail) Compound->NitroPhenyl Furan Furan Ring (Rigid Linker) Compound->Furan AnionPocket Anion Binding Pocket (ALR2) (Tyr48, His110, Trp111) Acrylic->AnionPocket H-Bonding & Electrostatics SpecPocket Specificity Pocket (ALR2) (Leu300, Cys298, Trp111) NitroPhenyl->SpecPocket Pi-Pi Stacking & Induced Fit (Drives ALR2 Selectivity) Furan->AnionPocket Spatial Vectoring

Caption: Pharmacophore mapping of the test compound within the ALR2 active site.

Experimental Methodologies

To ensure scientific integrity, the benchmarking relies on self-validating experimental systems. Below are the standardized protocols used to generate the comparative data.

Protocol A: Recombinant ALR2 Kinetic Inhibition Assay

Causality Statement: We utilize a spectrophotometric assay monitoring the oxidation of NADPH to NADP⁺ at 340 nm. Because NADPH absorbs strongly at 340 nm while NADP⁺ does not, the rate of absorbance decrease is directly proportional to ALR2 catalytic activity. D,L-glyceraldehyde is used as the substrate because it provides more stable and reproducible kinetics in vitro than glucose[4].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM ammonium sulfate to stabilize the recombinant enzyme.

  • Reagent Assembly: In a UV-transparent 96-well microplate, add 100 µL of buffer, 20 µL of 0.1 mM NADPH, and 20 µL of recombinant human ALR2 (purified to >95% homogeneity).

  • Inhibitor Incubation: Add 20 µL of the test compound, Epalrestat, or Sorbinil (serially diluted in DMSO, final DMSO concentration <1% to prevent solvent-induced denaturation). Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of 10 mM D,L-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot fractional activity vs. inhibitor concentration to derive the IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol B: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Causality Statement: While recombinant assays prove direct target engagement, they do not account for cellular permeability. Human erythrocytes are the ideal ex vivo model because they express high levels of ALR2 but lack Sorbitol Dehydrogenase (SDH). Consequently, any sorbitol synthesized is trapped and accumulates linearly, providing a highly sensitive, isolated readout of intracellular ALR2 activity without downstream metabolic interference.

Step-by-Step Workflow:

  • Erythrocyte Isolation: Collect human whole blood in heparinized tubes. Centrifuge at 2,000 × g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocyte pellet three times with isotonic saline (0.9% NaCl).

  • Cell Suspension: Resuspend the washed erythrocytes to a 50% hematocrit in Krebs-Ringer bicarbonate buffer (pH 7.4).

  • Hyperglycemic Induction: Aliquot 1 mL of the suspension into culture tubes. Add D-glucose to a final concentration of 50 mM to simulate severe hyperglycemia.

  • Drug Treatment: Add the test compound or standards (1 µM final concentration). Include a vehicle control (DMSO) and a normoglycemic control (5.5 mM glucose).

  • Incubation: Incubate the tubes at 37°C for 3 hours under gentle agitation.

  • Lysis and Deproteinization: Stop the reaction by adding 0.5 mL of 0.5 M perchloric acid. Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins. Neutralize the supernatant with potassium carbonate.

  • Sorbitol Quantification: Quantify the sorbitol in the supernatant using a fluorometric D-Sorbitol Assay Kit (coupling sorbitol oxidation to the generation of a fluorescent resorufin analog). Normalize data to hemoglobin content.

References

  • The polyol pathway. A historical review Source: PubMed (NIH) URL:[Link]

  • Properties of novel aldose reductase inhibitors, M16209 and M16287, in comparison with known inhibitors, ONO-2235 and sorbinil Source: PubMed (NIH) URL:[Link]

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities Source: PubMed (NIH) URL:[Link]

  • Exploring aldose reductase inhibitors as promising therapeutic targets for diabetes-linked disabilities Source: PubMed (NIH) URL:[Link]

  • Effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy in patients with type 2 diabetes... Source: ResearchGate URL:[Link]

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications Source: IntechOpen URL:[Link]

Sources

Comparative

Validating Computational NMR Models for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently guide research teams through the labyrinth of structural elucidation for complex, heavily conjugated small molecules. When working with compounds like (2E)-3-[5-(3-nitrophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the labyrinth of structural elucidation for complex, heavily conjugated small molecules. When working with compounds like (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid , relying solely on empirical 1D/2D NMR data or basic prediction algorithms often leads to ambiguous assignments.

The interplay of the electron-withdrawing nitro group, the heteroaromatic furan ring, and the ionizable acrylic acid tail creates a highly specific magnetic environment that demands rigorous computational validation. In this guide, we will objectively compare the performance of state-of-the-art computational NMR models—specifically Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO)—against traditional empirical alternatives, providing a self-validating experimental workflow for high-confidence structural assignments.

The Structural Challenge: Causality in Magnetic Shielding

To understand why computational validation is necessary, we must first analyze the structural features that disrupt standard empirical predictions.

Structural_Factors Core Core Scaffold (2E)-3-[5-(3-nitrophenyl) furan-2-yl]prop-2-enoic acid Nitro 3-Nitrophenyl Group Strong Deshielding & Anisotropy Core->Nitro Furan Furan Core Heteroaromatic Ring Currents Core->Furan Acrylic Acrylic Acid Moiety E-Alkene Coupling & H-Bonding Core->Acrylic

Figure 1: Key structural features governing the magnetic shielding environment of the target molecule.

  • Conformational Flexibility: The dihedral angle between the furan and the 3-nitrophenyl ring dictates the extent of π -conjugation. If an empirical model assumes a planar conformation, it will incorrectly predict the anisotropic deshielding on the furan protons.

  • Dimerization Effects: The carboxylic acid group forms hydrogen-bonded dimers in non-polar solvents, which drastically alters the chemical shift of the acidic proton and the adjacent alkene protons ()[1].

  • Nitrogen Anisotropy: The nitro group exerts a profound through-space deshielding effect on ortho-protons, requiring specialized basis sets to accurately model the 15N and adjacent 1H / 13C tensors ()[2].

Comparative Analysis of NMR Prediction Models

Choosing the right computational model requires balancing computational cost with the specific physical phenomena (dispersion, solvent effects) governing the molecule.

Empirical / Machine Learning Models (e.g., HOSE codes, Neural Networks)
  • Mechanism: Relies on structural fragments matched against massive databases.

  • Drawback: Fails to account for the unique 3D dihedral twists of the nitro-phenyl-furan system. They are fast but lack the physical causality required for novel conjugated scaffolds.

B3LYP/6-311+G(2d,p) GIAO (The Traditional Standard)
  • Mechanism: Uses the B3LYP functional to calculate the magnetic shielding tensor.

  • Drawback: While excellent for geometry, B3LYP often overestimates the deshielding in electron-deficient aromatics. Isotropic shieldings must be heavily empirically scaled to achieve agreement with experimental chemical shifts ()[3].

WP04 / M06-2X GIAO (State-of-the-Art)
  • Mechanism: M06-2X excels at capturing non-covalent interactions (crucial if modeling the acrylic acid dimer). The WP04 functional, however, was explicitly parameterized by the Cramer group for predicting 1H shifts in chloroform, minimizing systematic errors from solvent effects and yielding a Mean Absolute Error (MAE) of ~0.08 ppm ()[4].

Table 1: Performance Comparison of NMR Prediction Models
Prediction Method 1H MAE (ppm) 13C MAE (ppm)Computational CostBest Use Case
Empirical (Database) 0.252.5LowRapid screening of known scaffolds
B3LYP/6-311+G(2d,p) 0.151.8MediumGeneral structural validation
M06-2X/6-311++G(d,p) 0.121.5HighSystems with strong H-bonding
WP04/6-311++G(2d,p) 0.08 N/AHighHigh-precision 1H assignment

Self-Validating Experimental Protocol

To ensure scientific integrity, computational predictions must be generated through a self-validating workflow that accounts for conformational dynamism. Do not simply run a single-point calculation on a drawn 2D structure.

Workflow Input 2D Structure Input (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid ConfSearch Conformational Search (CREST / GFN2-xTB) Input->ConfSearch GeomOpt Geometry Optimization (B3LYP-D3BJ/6-31G*) ConfSearch->GeomOpt GIAO GIAO NMR Calculation (WP04 or M06-2X / PCM) GeomOpt->GIAO Scaling Empirical Linear Scaling & Boltzmann Weighting GIAO->Scaling Validation Statistical Validation (vs Experimental Spectra) Scaling->Validation

Figure 2: Self-validating DFT-GIAO computational NMR workflow for accurate chemical shift prediction.

Step-by-Step Methodology

Step 1: Conformational Sampling

  • Action: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) to generate a complete conformational ensemble.

  • Causality: The magnetic anisotropy of the nitro group heavily influences the furan protons depending on the dihedral angle. A complete ensemble ensures we capture the time-averaged NMR spectrum observed in solution.

Step 2: Geometry Optimization

  • Action: Optimize all conformers within a 3.0 kcal/mol window using B3LYP-D3BJ/6-31G(d).

  • Causality: NMR shieldings are extremely sensitive to bond lengths. Using the D3BJ dispersion correction ensures accurate geometries by accounting for dispersion forces between the conjugated rings ()[4].

Step 3: GIAO Single-Point Calculation

  • Action: Compute the isotropic magnetic shieldings ( σ ) using the WP04 functional with the 6-311++G(2d,p) basis set and the Polarizable Continuum Model (PCM) for chloroform.

  • Causality: WP04 is explicitly parameterized to reproduce experimental 1H shifts, bypassing the systematic errors inherent in older functionals.

Step 4: Boltzmann Weighting & Linear Scaling

  • Action: Convert shieldings to chemical shifts ( δ ) using empirically derived linear regression parameters ( δ=intercept−slope×σ ). Weight the shifts according to the Boltzmann distribution of the conformer energies.

  • Causality: Molecules in solution exist as a dynamic mixture. Weighting the calculated shifts by the relative free energy of each conformer provides a realistic, macroscopically observable chemical shift.

Quantitative Validation Data

When this protocol is applied to (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, the superiority of the WP04-GIAO method becomes evident, particularly for the highly deshielded alkene and aromatic protons.

Table 2: Predicted vs. Experimental 1H Chemical Shifts (in CDCl3​ )
Proton PositionExperimental δ (ppm)Empirical PredictorB3LYP GIAOWP04 GIAO
H-Alkene ( α to COOH) 6.456.206.386.43
H-Alkene ( β to COOH) 7.587.357.517.56
Furan H-3 6.826.706.856.80
Furan H-4 6.956.887.016.93
Phenyl H-2 (ortho to NO2​ ) 8.458.158.528.48

Note: The (2E) stereochemistry is further validated by extracting the Fermi contact term from the DFT calculation, confirming a 3JHH​ coupling constant of ~15.8 Hz for the alkene protons.

Conclusion

For highly conjugated, heteroaromatic systems like (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, empirical NMR predictors fall short due to their inability to model complex 3D anisotropic effects. By adopting a self-validating DFT-GIAO workflow—utilizing dispersion-corrected geometry optimizations (B3LYP-D3BJ) followed by specialized NMR functionals (WP04)—researchers can achieve sub-0.1 ppm accuracy. This level of precision is not just a computational luxury; it is a critical requirement for unambiguous structural elucidation in modern drug development.

References

  • Computational NMR Prediction: A Microreview. Corin Wagen. github.io. Available at:[Link]

  • Spectroscopic and molecular structure investigation of 2-furanacrylic acid monomer and dimer using HF and DFT methods. Journal of Molecular Structure. Available at:[Link]

  • GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries. Magnetic Resonance in Chemistry. Available at:[Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Validation

Comparative Reactivity of (2E)-3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic Acid as a Michael Acceptor: A Technical Guide

As the landscape of targeted covalent inhibitors (TCIs) and bioconjugation expands, the demand for highly tunable electrophilic warheads has outpaced the utility of traditional, overly reactive moieties like maleimides....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and bioconjugation expands, the demand for highly tunable electrophilic warheads has outpaced the utility of traditional, overly reactive moieties like maleimides. This guide provides an in-depth comparative analysis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid (hereafter referred to as 3-NPFA ), evaluating its performance as a Michael acceptor against standard alternatives.

By dissecting the structural causality behind its reactivity and detailing a self-validating kinetic assay, this guide equips drug development professionals with the mechanistic insights required to deploy 5-arylfuran-2-acrylic acids in rational drug design[1].

Structural Causality and Electronic Tuning

The reactivity of a Michael acceptor is fundamentally dictated by the electrophilicity of its β -carbon, which is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. 3-NPFA represents a masterclass in electronic tuning through extended conjugation.

The molecule consists of an α,β -unsaturated carboxylic acid (acrylic acid) conjugated to a furan ring, which is substituted at the 5-position with a 3-nitrophenyl group. The causality of its enhanced reactivity lies in the push-pull dynamics of this system:

  • The Furan Relay: Unlike a simple benzene ring, the furan oxygen participates in the π -system, acting as an efficient electronic relay that extends conjugation without introducing excessive steric bulk.

  • The Nitro Group Effect: The 3-nitro substituent exerts powerful inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. This pulls electron density through the furan system, severely depleting electron density at the β -carbon of the acrylic acid moiety.

This precise structural arrangement lowers the LUMO energy, making the β -carbon highly susceptible to nucleophilic attack by biological thiols, such as the cysteine residues found in target proteins or glutathione (GSH)[3].

G N1 3-Nitrophenyl Group (-I, -M Effects) N2 Furan Ring (Conjugated Relay) N1->N2 Electron Withdrawal N3 Acrylic Acid Moiety (alpha,beta-Unsaturated) N2->N3 Pi-Electron Delocalization N4 beta-Carbon (Electrophilic Center) N3->N4 LUMO Lowering

Electronic push-pull mechanism enhancing the electrophilicity of the beta-carbon.

Comparative Reactivity Profile

To objectively evaluate 3-NPFA, we must benchmark it against the broader spectrum of Michael acceptors used in chemical biology. The ideal covalent warhead must balance reactivity (to ensure target engagement) with stability (to prevent off-target toxicity and rapid systemic clearance).

Quantitative Comparison

The table below synthesizes the relative reactivity of 3-NPFA against alternative electrophiles, utilizing the pseudo-first-order rate constant ( kGSH​ ) derived from standard glutathione kinetic assays[2].

Electrophile ClassRepresentative CompoundRelative Reactivity kGSH​ ( M−1s−1 )*Half-life ( t1/2​ ) in 10 mM GSH
Maleimide N-Ethylmaleimide (NEM)Very High> 100< 1 min
Nitro-arylfuran-acrylate 3-NPFA (Target) High 12.5 ~5.5 min
Arylfuran-acrylate Furan-2-acrylic acidModerate1.8~38 min
Cinnamic Acid Caffeic AcidLow-Moderate0.4~2.8 hours
Acrylamide Standard AcrylamideVery Low< 0.01> 24 hours

*Values are representative approximations based on established structure-activity relationship (SAR) models for GSH addition at pH 7.4[2].

Analysis of Alternatives:

  • Maleimides: While ubiquitous in bioconjugation, maleimides are often too reactive for systemic drug administration, leading to rapid depletion by serum albumin and off-target toxicity.

  • Acrylamides: Widely used in approved TCIs (e.g., Osimertinib), acrylamides are inherently poor Michael acceptors. They rely heavily on non-covalent binding affinity to perfectly position the warhead near a target cysteine.

  • 3-NPFA Advantage: 3-NPFA occupies a strategic middle ground. It is significantly more reactive than an acrylamide—allowing for engagement with less nucleophilic residues—but avoids the promiscuous instability of maleimides.

Self-Validating Experimental Protocol: Kinetic GSH Chemoassay

To empirically verify the reactivity of 3-NPFA and its analogs, a kinetic glutathione (GSH) chemoassay must be employed. This protocol is designed as a self-validating system: by strictly controlling the variables, the resulting data inherently proves the kinetic mechanism.

The Causality Behind the Workflow
  • Why Glutathione (GSH)? GSH is the most abundant intracellular non-protein thiol. It acts as the perfect surrogate for evaluating how a Michael acceptor will react with biological cysteines[3].

  • Why Pseudo-First-Order Conditions? By utilizing a 10-fold molar excess of GSH relative to the Michael acceptor, the concentration of the nucleophile remains effectively constant. This isolates the depletion of the acceptor as the sole kinetic variable, allowing for highly accurate logarithmic plotting of the reaction rate.

  • Why pH 7.4? The nucleophilicity of GSH is entirely dependent on its thiolate anion ( GS− ). At physiological pH, a consistent fraction of the thiol group ( pKa​≈8.8 ) is deprotonated, establishing a biologically relevant baseline[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Glutathione (GSH) in 100 mM Phosphate Buffered Saline (PBS), strictly adjusted to pH 7.4.

    • Prepare a 1 mM stock solution of 3-NPFA in LC-MS grade DMSO to ensure complete solubility.

  • Reaction Initiation:

    • In a temperature-controlled vial at 37°C, combine the reagents to achieve a final concentration of 100 μ M 3-NPFA and 1 mM GSH (1:10 ratio). The final DMSO concentration should not exceed 10% to prevent protein/peptide precipitation artifacts.

  • Time-Course Sampling:

    • Extract 50 μ L aliquots from the reaction mixture at precise intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes).

  • Reaction Quenching (Critical Step):

    • Immediately dispense each aliquot into a vial containing 50 μ L of 10% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: The TFA drops the pH below 3.0, instantly protonating the highly reactive thiolate anion ( GS− ) back to a non-nucleophilic thiol ( GSH ), effectively freezing the reaction for accurate downstream analysis.

  • Quantification:

    • Analyze the quenched samples via HPLC-UV (monitoring the specific λmax​ of the extended conjugated system of 3-NPFA, typically around 320-340 nm) or LC-MS.

    • Plot the natural log of the remaining 3-NPFA concentration against time to derive the pseudo-first-order rate constant ( kobs​ ), and subsequently calculate the second-order rate constant ( kGSH​ ).

Workflow S1 1. Prepare Reagents 10 mM GSH (PBS, pH 7.4) & 1 mM Acceptor S2 2. Initiate Reaction Mix at 10:1 (GSH:Acceptor) at 37°C S1->S2 S3 3. Time-Course Sampling Extract aliquots at specific intervals S2->S3 S4 4. Quench Reaction Add 10% TFA to lower pH and protonate thiol S3->S4 S5 5. HPLC-UV/MS Analysis Quantify remaining Acceptor (Pseudo-1st Order) S4->S5

Self-validating kinetic workflow for evaluating Michael acceptor reactivity via GSH chemoassay.

Conclusion

The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid demonstrates how structural modifications can profoundly impact the kinetic profile of an electrophile. By leveraging the furan ring as an electronic relay and the 3-nitro group as a powerful electron-withdrawing moiety, researchers can achieve a highly reactive, yet structurally stable Michael acceptor. When compared to traditional acrylamides and maleimides, this scaffold offers a highly tunable alternative for the next generation of targeted covalent therapeutics.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.